4'-Methyl-3-chloropropiophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWEVLVOUMCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284176 | |
| Record name | 4'-Methyl-3-chloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22422-21-5 | |
| Record name | 22422-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Methyl-3-chloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1-(4-methylphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Methyl-3-chloropropiophenone (CAS: 22422-21-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Methyl-3-chloropropiophenone, a key chemical intermediate. It details its physicochemical properties, synthesis and purification protocols, and analytical characterization methods. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering a compilation of essential technical data to support their work with this compound. While this compound is primarily utilized as a building block in the synthesis of more complex molecules, including potential therapeutic agents, this guide focuses on the intrinsic properties and handling of the compound itself.
Chemical and Physical Properties
This compound, also known as 3-chloro-1-(4-methylphenyl)propan-1-one, is a halogenated aromatic ketone. Its core structure consists of a p-tolyl group attached to a three-carbon chain containing a ketone and a terminal chlorine atom.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 22422-21-5 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol [3] |
| Appearance | White to off-white solid[2] |
| Melting Point | 77-80 °C[2] |
| Boiling Point | 288.1 ± 23.0 °C at 760 mmHg[1] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted)[2] |
| Flash Point | 146.3 ± 13.7 °C[1] |
| Solubility | Soluble in chloroform and methanol[2]. |
| InChI Key | DAOWEVLVOUMCEY-UHFFFAOYSA-N[3] |
Synthesis and Purification
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride.
Synthesis via Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction involves the reaction of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is generally carried out in a suitable inert solvent.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for a similar Friedel-Crafts acylation is described below, which can be adapted for the synthesis of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in a dry, inert solvent such as dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.0 equivalent) to the stirred suspension.
-
Addition of Aromatic Substrate: Following the addition of the acylating agent, add toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
The crude this compound is typically purified by recrystallization from a suitable solvent or solvent system.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of similar compounds include ethanol, pentane, or hexane/acetone mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote complete crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Analytical Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, the methylene groups of the propyl chain, and the methyl group on the phenyl ring. |
| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, methylene carbons, and the methyl carbon. |
| FT-IR | Characteristic absorption bands for the carbonyl (C=O) stretching, C-H stretching of the aromatic and aliphatic groups, and the C-Cl stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
| HPLC/GC-MS | A single major peak indicating the purity of the compound. |
Biological Activity and Applications
Currently, there is limited publicly available information on the direct biological activity or cytotoxicity of this compound. Its primary role in the life sciences is as a versatile intermediate in the synthesis of various biologically active molecules. For instance, it is a known precursor in the synthesis of certain Mannich bases that have been investigated for their potential therapeutic properties, such as in the treatment of Chagas disease.[4]
Logical Relationship of this compound as a Synthetic Intermediate
Caption: Role as an intermediate in synthesizing bioactive molecules.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements [3]
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Friedel-Crafts acylation. While information on its direct biological activity is scarce, its utility as a precursor in the synthesis of potentially therapeutic compounds is evident. This guide provides a foundational understanding of this compound for researchers and professionals in the field of chemical synthesis and drug discovery. Further investigation into its biological effects and the development of detailed, validated analytical methods would be beneficial for the scientific community.
References
An In-depth Technical Guide to the Synthesis of 3-chloro-1-(4-methylphenyl)-1-propanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-1-(4-methylphenyl)-1-propanone, a key intermediate in various organic syntheses. The primary method detailed is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride, a robust and widely utilized transformation. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary characterization data for the final product. The information is presented to be directly applicable for laboratory use by researchers and professionals in the fields of chemistry and drug development.
Introduction
3-chloro-1-(4-methylphenyl)-1-propanone, also known as 4'-methyl-3-chloropropiophenone, is a valuable chemical intermediate. Its structure, featuring a reactive chloropropyl chain and a substituted aromatic ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical agents and other fine chemicals. The most common and efficient method for the preparation of this compound is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is highly regioselective, yielding predominantly the para-substituted product due to the directing effect of the methyl group on the toluene ring.
Reaction Mechanism and Signaling Pathway
The synthesis of 3-chloro-1-(4-methylphenyl)-1-propanone proceeds via the classical Friedel-Crafts acylation mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3-chloropropionyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactive intermediate.
-
Electrophilic Aromatic Substitution: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methyl group of toluene is an ortho-, para-director, but due to steric hindrance, the acylation occurs predominantly at the para position. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 3-chloro-1-(4-methylphenyl)-1-propanone. The AlCl₃ catalyst is regenerated in the process.
4'-Methyl-3-chloropropiophenone chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4'-Methyl-3-chloropropiophenone, a ketone derivative of interest in organic synthesis and pharmaceutical research.
Chemical Structure and Nomenclature
IUPAC Name: 3-chloro-1-(4-methylphenyl)propan-1-one[1]
Synonyms: this compound
The chemical structure of this compound consists of a propiophenone core, which is a three-carbon chain with a keto group, attached to a phenyl group. In this specific molecule, the phenyl ring is substituted at the 4-position with a methyl group, and the propyl chain is substituted at the 3-position with a chlorine atom.
Below is a two-dimensional representation of the chemical structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁ClO | [2] |
| Molecular Weight | 182.65 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 24-26 °C | [2] |
| Boiling Point | 288.1 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 146.3 ± 13.7 °C | [3] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of chemical compounds. For this compound, nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy data are available.[1] This information is vital for confirming the structure and purity of the synthesized compound.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. A plausible synthetic route involves the reaction of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
A general, non-detailed, synthetic approach is described as the reaction of p-chlorobenzoic acid with propionic anhydride, followed by subsequent reaction steps.[2] Another outlined method suggests the synthesis starting from toluene and 3-chloropropionyl chloride.[3]
Disclaimer: This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The experimental details provided are based on general chemical principles and analogous reactions, and may require optimization.
References
An In-depth Technical Guide to the Solubility of 4'-Methyl-3-chloropropiophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Methyl-3-chloropropiophenone, a key intermediate in various synthetic pathways. Understanding its solubility is critical for process development, purification, and formulation in the pharmaceutical and chemical industries. This document outlines the theoretical principles governing its solubility, presents predicted solubility in a range of common organic solvents, and details experimental protocols for precise solubility determination.
Introduction to this compound and Its Solubility
This compound (CAS No. 22422-21-5) is a substituted propiophenone with the molecular formula C₁₀H₁₁ClO.[1] Its structure, featuring a p-tolyl group and a chloromethyl ketone moiety, imparts a moderate polarity. The solubility of this compound is a crucial physical property that influences its handling, reaction kinetics, and purification methods such as crystallization. Accurate solubility data is essential for designing efficient synthetic routes and developing stable formulations.
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar molecules, which have a net dipole moment, dissolve well in polar solvents, while nonpolar molecules dissolve well in nonpolar solvents. This compound, with its ketone and chloro-substituents, possesses some polar character, but the aromatic ring and alkyl chain contribute to its nonpolar nature. Therefore, it is expected to exhibit good solubility in a range of organic solvents and poor solubility in water.
Predicted Solubility of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made based on its chemical structure and the known solubility of analogous compounds. For instance, related compounds like 3-chloropropiophenone and 4'-chloropropiophenone are reported to be slightly soluble in chloroform and methanol, and insoluble in water.[3][4] Similarly, 4'-methylpropiophenone is generally soluble in organic solvents with limited water solubility.[5] Propiophenone itself is miscible with many organic solvents but insoluble in water.[6]
The following table summarizes the predicted solubility of this compound in various organic solvents. It is important to note that these are predictions and should be confirmed experimentally for any critical application.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the ketone oxygen of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | The dipole-dipole interactions between the polar aprotic solvent and the polar ketone and chloro groups of the solute are strong. |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | The polarity and dispersion forces of chlorinated solvents are well-suited to dissolve the solute, which also contains a chlorine atom. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity. |
| Alkanes | Hexane, Heptane | Slightly Soluble to Insoluble | The nonpolar nature of alkanes makes them poor solvents for the moderately polar this compound. |
| Water | Water | Insoluble | The largely organic and nonpolar structure of the solute, coupled with its inability to form strong hydrogen bonds with water, leads to very low aqueous solubility, a characteristic noted for similar propiophenones.[3][4][7] |
Experimental Protocols for Solubility Determination
Accurate solubility determination requires standardized experimental procedures. Below are methodologies for both qualitative and quantitative assessment.
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
A selection of organic solvents
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble."
-
If the solid has partially dissolved, it is "partially soluble."
-
If the solid remains largely undissolved, it is "insoluble."
-
Record the observations for each solvent.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Materials:
-
This compound
-
High-purity organic solvents
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a standard calibration curve).
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
The following diagrams illustrate the logical relationships in solubility prediction and a typical workflow for experimental solubility determination.
Caption: Logical relationship of solubility based on the "like dissolves like" principle.
Caption: Experimental workflow for the quantitative determination of solubility.
Conclusion
References
- 1. calpaclab.com [calpaclab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. 4'-Chloropropiophenone CAS#: 6285-05-8 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Propiophenone - Wikipedia [en.wikipedia.org]
- 7. Propiophenone CAS#: 93-55-0 [m.chemicalbook.com]
- 8. Solubility Measurements | USP-NF [uspnf.com]
An In-depth Technical Guide to 4'-Methyl-3-chloropropiophenone: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 4'-Methyl-3-chloropropiophenone (CAS No. 22422-21-5). The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling and use of this compound.
Chemical Identification and Physical Properties
This compound, with the IUPAC name 3-chloro-1-(4-methylphenyl)propan-1-one, is an organic compound with the chemical formula C10H11ClO.[1][2][3] It is also known by synonyms such as 3-Chloro-4'-methylpropiophenone and 3-Chloro-1-(p-tolyl)propan-1-one.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22422-21-5 | [1][2] |
| Molecular Formula | C10H11ClO | [1][2][3] |
| Molecular Weight | 182.65 g/mol | [3][4] |
| Appearance | Colorless or light yellow liquid | [3] |
| Melting Point | 77-80 °C | [3] |
| Boiling Point | 288.1 ± 23.0 °C (Predicted) | [3][5] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [3][5] |
| Flash Point | 146.3 ± 13.7 °C | [5] |
Hazard Identification and Classification
According to the Global Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed (Acute Tox. 4).[1][4]
Table 2: GHS Hazard Classification
| Classification | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation mark) | Warning |
Source: AK Scientific, Inc. Safety Data Sheet[1], Sigma-Aldrich[4]
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
-
Engineering Controls : Use only with adequate ventilation. Facilities storing or utilizing this material should be equipped with an eyewash fountain.[1]
-
Personal Protective Equipment (PPE) :
-
General Hygiene : Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
-
Store in a tightly-closed container when not in use.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][6]
-
For long-term storage, maintain in a cool, dry place.[1]
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Ingestion | IF SWALLOWED: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting without medical advice. Never administer anything by mouth to an unconscious person. |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |
Source: AK Scientific, Inc. Safety Data Sheet[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1]
-
Consult local regulations for disposal.[1]
Experimental Protocols
Signaling Pathways and Logical Relationships
Information regarding the specific biological signaling pathways affected by this compound is not available in the reviewed safety data sheets. Such information would typically be found in dedicated toxicological or pharmacological research studies, which are not publicly available for this compound.
However, a logical workflow for the safe handling of this chemical can be visualized.
This guide is intended to provide essential safety information for handling this compound. It is not a substitute for a thorough risk assessment that should be conducted prior to any use of this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.
References
- 1. aksci.com [aksci.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 22422-21-5 [sigmaaldrich.com]
- 5. 3-Chlor-1-(4-methylphenyl)propan-1-on | CAS#:22422-21-5 | Chemsrc [chemsrc.com]
- 6. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
Commercial Sourcing and Synthetic Applications of 4'-Methyl-3-chloropropiophenone: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, 4'-Methyl-3-chloropropiophenone (CAS No. 22422-21-5) emerges as a valuable chemical intermediate. Its structural features make it a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. This technical guide provides an in-depth overview of the commercial availability of this compound for research purposes, along with insights into its potential synthetic applications based on its chemical class.
Commercial Availability for Research
This compound is available from several commercial suppliers that cater to the research and development market. These suppliers typically offer the compound in research-grade purity, suitable for laboratory-scale synthesis and analysis. Key purchasing considerations include purity, available quantities, and lead times. Below is a summary of representative commercial offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 22422-21-5 | Not specified; sold as a rare chemical for early discovery research. Buyer assumes responsibility to confirm purity.[1] | 50 mg |
| CP Lab Safety | This compound, min 98% | 22422-21-5 | Minimum 98%[2] | 250 mg[2] |
| Pharmaffiliates | 3-Chloro-1-(4-methylphenyl)propan-1-one | 22422-21-5 | Not specified | Inquiry required |
It is important to note that some suppliers, like Sigma-Aldrich, provide this product as part of a collection of rare chemicals for early discovery researchers and may not provide detailed analytical data.[1] In such cases, independent verification of identity and purity by the researcher is crucial.
Synthetic Applications in Research and Development
Derivatives of chloropropiophenone are recognized as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[3] For instance, the related compound 3-chloropropiophenone is a cornerstone in the synthesis of the antidepressant bupropion.[3] This highlights the potential of the chloropropiophenone scaffold in constructing complex molecular architectures for therapeutic agents.
Research has indicated that 3-chloro-1-(4-methylphenyl)propan-1-one can be used as a reagent in the synthesis of Mannich base-type derivatives, which have been investigated for the treatment of Chagas disease.[4] Furthermore, the broader class of methylpropiophenones are precursors in the synthesis of analgesics, central nervous system (CNS) drugs, and muscle relaxants.[5]
The general workflow for a researcher utilizing this compound would typically involve its acquisition from a commercial supplier, followed by its use as a starting material in a multi-step organic synthesis to generate novel compounds for biological screening.
Experimental Protocols: A Generalized Approach
Detailed, peer-reviewed experimental protocols for the synthesis of specific therapeutic agents using this compound are not widely published. However, a general synthetic strategy can be inferred from related reactions, such as the Friedel-Crafts acylation for the synthesis of similar ketones and subsequent modifications.
A plausible, though not explicitly documented, synthetic route to this compound itself would be a Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
A generalized experimental protocol for a reaction using a chloropropiophenone derivative as a starting material is the synthesis of m-chloropropiophenone as described in a patent. While this is for a different isomer, the principles can be informative.
Example Synthesis of m-chloropropiophenone (Illustrative, not for this compound):
This patented method involves the chlorination of propiophenone using anhydrous aluminum chloride as a catalyst.[6]
-
Reaction Setup: Propiophenone is used as the raw material. Anhydrous aluminum chloride serves as the catalyst. The reaction is carried out without an organic solvent.[6]
-
Chlorination: Chlorine gas is introduced into the reaction mixture.[6]
-
Hydrolysis: The reaction solution containing the m-chloropropiophenone is poured into a mixture of ice and hydrochloric acid for low-temperature hydrolysis.[6]
-
Purification: The organic layer is separated, washed, and then subjected to vacuum distillation to obtain the purified m-chloropropiophenone.[6] The reported purity of the final product can exceed 99.5%, with a yield of over 90%.[6]
Researchers working with this compound would likely adapt known synthetic transformations for ketones and alkyl chlorides to achieve their desired target molecules.
The logical flow of such a synthetic endeavor can be visualized as follows:
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]
An In-depth Technical Guide to a Key Propiophenone Intermediate in Pharmaceutical Synthesis
A Note on the Target Compound: Initial research indicates that while 4'-Methyl-3-chloropropiophenone (CAS 22422-21-5) is a commercially available chemical, there is a notable lack of extensive scientific literature detailing its role as a significant intermediate in major pharmaceutical or industrial syntheses. To provide a comprehensive and valuable technical guide as requested, this document will focus on the closely related and extensively documented compound, m-chloropropiophenone (3'-chloropropiophenone) . This propiophenone derivative is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the widely prescribed antidepressant, bupropion.
The Role of m-Chloropropiophenone as a Pivotal Chemical Intermediate
Introduction
m-Chloropropiophenone, also known as 3'-chloropropiophenone, is an aromatic ketone that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a reactive carbonyl group and a substituted phenyl ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This guide will provide a detailed overview of the synthesis of m-chloropropiophenone and its primary application as a key intermediate in the production of the antidepressant drug bupropion.
Synthesis of the Intermediate: m-Chloropropiophenone
There are several established methods for the synthesis of m-chloropropiophenone. The choice of method often depends on the desired scale, cost of starting materials, and safety considerations. Two common approaches are the Friedel-Crafts acylation and the Grignard reaction.
A process for preparing m-chloropropiophenone involves reacting propiophenone with anhydrous aluminum chloride in the presence of ethylene dichloride, followed by purging with chlorine gas.[2] Another method synthesizes m-chloropropiophenone from m-chlorobenzoic acid and propionic acid using a composite catalyst of iron and manganese dioxide, achieving a yield of up to 70.0% with a purity of 99.5%.[3]
Table 1: Synthesis of m-Chloropropiophenone via Grignard Reaction
| Reactants | Reagents & Solvents | Reaction Conditions | Yield | Reference |
| 3-Chlorobenzonitrile, Ethyl bromide | Magnesium, Tetrahydrofuran (THF), Hydrochloric acid | 1. Refluxing THF with magnesium and ethyl bromide. 2. Reaction with 3-chlorobenzonitrile. 3. Hydrolysis with HCl. | 92.6% | [4] |
Experimental Protocol: Synthesis of m-Chloropropiophenone via Grignard Reaction [5]
-
In a three-necked round-bottomed flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (0.2 mol), dry diethyl ether (30 ml), and a crystal of iodine.
-
Slowly add a solution of ethyl bromide (0.2 mol) in dry diethyl ether (30 ml).
-
Heat the mixture under reflux for one hour, then allow it to cool to room temperature.
-
Add a solution of 3-chlorobenzonitrile (0.12 mol) in dry diethyl ether (70 ml).
-
Stir the mixture overnight at room temperature.
-
Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of water (50 ml) followed by 6N hydrochloric acid (~100 ml) until the pH is acidic.
-
Stir for 1.5 hours and then extract the product with ethyl acetate.
-
Wash the organic layer twice with water, dry over anhydrous sodium sulfate, and concentrate on a rotary evaporator to yield m-chloropropiophenone.[5]
Core Application: Intermediate in the Synthesis of Bupropion
The most significant role of m-chloropropiophenone is as the starting material for the synthesis of bupropion, an antidepressant and smoking cessation aid.[6][7] The synthesis is a two-step process involving an initial α-bromination of m-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine.[6]
Step 1: α-Bromination of m-Chloropropiophenone
The first step is the selective bromination at the carbon atom alpha to the carbonyl group. This reaction is typically carried out using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via an enol intermediate under acidic conditions.[8][9]
Caption: Synthetic pathway of Bupropion HCl from m-Chloropropiophenone.
Table 2: Comparison of Bromination Conditions for m-Chloropropiophenone
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
| Bromine (Br₂) | - | Dichloromethane | Ambient | 0.67 | 87% (isolated yield) | [10] |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid | Acetonitrile | 60-65 | 2 | 99.95% (conversion) | [11] |
| N-Bromosuccinimide (NBS) | Ammonium acetate | Ethyl acetate | Reflux (~77) | ~1.2 | >97% (conversion) | [6] |
Step 2: Amination with tert-Butylamine
The resulting α-bromo-m-chloropropiophenone is then reacted with tert-butylamine in a nucleophilic substitution (SN2) reaction to form bupropion free base.[8] The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which facilitates purification and improves the stability of the compound.[12]
Table 3: Overall Yield of Bupropion HCl from m-Chloropropiophenone
| Bromination Method | Amination Conditions | Overall Yield | Purity | Reference |
| Bromine, no solvent | Reflux with t-butylamine | 70-80% | >99.9% (HPLC) | [13] |
| NBS/p-TSA, Acetonitrile | t-butylamine in NMP/Toluene | 75% | 100% (GC) | [11] |
| NBS/NH₄OAc, Ethyl Acetate | t-butylamine in Cyrene | 68% | - | [6] |
Experimental Protocol: Greener Synthesis of Bupropion Hydrochloride [6]
-
Step 1: Bromination
-
Dissolve m-chloropropiophenone (0.5 g, 2.95 mmol) and N-bromosuccinimide (1.23 g, 6.93 mmol) in ethyl acetate (5 mL).
-
Add ammonium acetate (0.024 g, 0.295 mmol) and heat the solution to reflux for approximately 70 minutes, until the red bromine color disappears.
-
Cool the solution to room temperature, filter, and wash with water (10 mL).
-
Remove the ethyl acetate under reduced pressure to obtain the intermediate as an orange-brown oil.
-
-
Step 2: Amination and Salt Formation
-
To the intermediate, add Cyrene (2.5 mL) and tert-butylamine (2.5 mL) and stir the solution at 55-60 °C for 20 minutes.
-
Dissolve the mixture in ethyl acetate (15 mL) and wash with water (3 x 15 mL).
-
Add 1 M hydrochloric acid (12 mL) to the organic layer and separate the aqueous layer after stirring.
-
Concentrate the aqueous layer under reduced pressure to yield an orange-brown paste.
-
Crystallize the residue from propan-2-ol (~1 mL) and collect the crystals via vacuum filtration to obtain bupropion hydrochloride.
-
Caption: Experimental workflow for the greener synthesis of bupropion.
Greener Approaches to Bupropion Synthesis
Traditional methods for bupropion synthesis often employ hazardous reagents and solvents such as elemental bromine, dichloromethane (DCM), and N-methylpyrrolidinone (NMP).[6][7] In recent years, significant efforts have been made to develop greener and safer synthetic routes. These alternative methods focus on:
-
Replacing hazardous reagents: Substituting highly toxic and volatile bromine with the solid, easier-to-handle N-bromosuccinimide (NBS).[6][11]
-
Utilizing safer solvents: Replacing reprotoxic and carcinogenic solvents like NMP and DCM with greener alternatives such as ethyl acetate and the bio-based solvent Cyrene.[6][7]
-
Improving work-up procedures: Using dilute hydrochloric acid and ethyl acetate for extraction instead of concentrated HCl and highly flammable diethyl ether, which also reduces the overall waste generated.[6][14]
These modifications not only enhance the safety profile of the synthesis but also align with the principles of green chemistry by reducing the environmental impact.[7]
m-Chloropropiophenone is a fundamentally important chemical intermediate, primarily due to its role as the direct precursor to the widely used pharmaceutical, bupropion. The synthesis of bupropion from m-chloropropiophenone is a classic example of α-halogenation followed by nucleophilic substitution, and it serves as a valuable case study for process optimization and the implementation of greener chemical practices. For researchers and professionals in drug development, a thorough understanding of the synthesis and handling of this key intermediate is essential for the efficient and safe production of this vital medication.
References
- 1. Page loading... [guidechem.com]
- 2. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. studylib.net [studylib.net]
- 9. Answered: Synthesis of ZybanⓇ: 1. Write a mechanism for the bromination of m-chloropropiophenone. Br₂ CH2Cl2 Cl Br 2. Give the expected m/z (to a round number) for the… | bartleby [bartleby.com]
- 10. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
- 11. chem.bg.ac.rs [chem.bg.ac.rs]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide to the Synthesis of 4'-Methyl-3-chloropropiophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4'-Methyl-3-chloropropiophenone, a key intermediate in the production of various pharmaceuticals, notably Bupropion. The core of this synthesis is the Friedel-Crafts acylation, a robust method for attaching an acyl group to an aromatic ring. This document details the reaction mechanism, experimental protocols, and critical process parameters for researchers in organic synthesis and medicinal chemistry.
Reaction Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The synthesis of this compound involves the reaction of toluene with 3-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3]
The mechanism proceeds in several distinct steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with 3-chloropropionyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.[2][4]
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Regioselectivity: The methyl group (-CH₃) on the toluene ring is an activating, ortho-, para-directing group.[5] It donates electron density to the ring, making it more reactive than benzene. The acylation occurs predominantly at the para-position (position 4) relative to the methyl group, largely due to reduced steric hindrance compared to the ortho-positions.[6]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.[4][7]
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
Experimental Protocol
This section provides a detailed methodology for the synthesis. The protocol is adapted from established procedures for Friedel-Crafts acylation, such as the synthesis of 3-chloropropiophenone from benzene.[8][9]
2.1 Materials and Reagents
| Reagent | Formula | M.W. | Moles (equiv) | Amount |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.25 | 38.2 g |
| 3-Chloropropionyl Chloride | C₃H₄Cl₂O | 126.97 | 1.0 | 29.0 g (22.8 mL) |
| Toluene | C₇H₈ | 92.14 | 1.0 | 21.1 g (24.3 mL) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | ~200 mL |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | As needed |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Ice | H₂O | 18.02 | - | As needed |
2.2 Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (38.2 g, 286.5 mmol).[9] Add 50 mL of anhydrous dichloromethane to create a suspension.
-
Cooling: Cool the suspension to 0°C using an ice/water bath.[8]
-
Addition of Acyl Chloride: In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (29.0 g, 229.2 mmol) in 90 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature at 0°C.[9]
-
Addition of Aromatic Substrate: After the first addition is complete, prepare a solution of toluene (21.1 g, 229.2 mmol) in 25 mL of anhydrous dichloromethane in the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.[9]
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-15 hours.[8][9] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing approximately 70 g of crushed ice and 7 g of concentrated hydrochloric acid, with vigorous stirring.[8][9]
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer twice with 100 mL portions of dichloromethane.[9]
-
Combine all organic layers. Wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine.[8]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[9]
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.[8]
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., pentane or ethanol/water) to yield pure this compound.
-
Experimental Workflow
The following diagram provides a visual summary of the entire synthesis and purification process.
Caption: Overall workflow for the synthesis of this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Stability and Storage Conditions for 4'-Methyl-3-chloropropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 4'-Methyl-3-chloropropiophenone. Due to the limited availability of specific public data on this compound, this document also furnishes detailed, generalized experimental protocols for conducting forced degradation studies and outlines a proposed, hypothetical degradation pathway based on the compound's chemical structure and established principles of organic chemistry. This guide is intended to provide a foundational framework for researchers and professionals engaged in the handling, storage, and analysis of this compound.
Introduction
This compound is a chemical intermediate with applications in organic synthesis. A thorough understanding of its stability profile is critical for ensuring its quality, and integrity throughout its lifecycle, from storage to application in research and development. This document collates available safety and handling information and presents a structured approach to stability testing.
Recommended Storage and Handling
Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, the following general storage and handling guidelines are recommended to maintain its stability and ensure safety.
Table 1: General Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] Recommended storage temperature may be specified on the product label. | To minimize thermal degradation. |
| Humidity | Keep in a dry place.[1] | To prevent hydrolysis. |
| Light | Store away from direct light. | To prevent photolytic degradation. |
| Ventilation | Store in a well-ventilated place.[1] | To ensure the dispersion of any potential vapors. |
| Container | Keep container tightly closed.[1] | To prevent contamination and exposure to moisture and air. |
| Incompatibilities | Incompatible with strong oxidizing agents and strong bases.[1] | To avoid chemical reactions that could lead to degradation or hazardous situations. |
Forced Degradation Studies: A Proposed Experimental Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3][4] The following is a generalized protocol for conducting a forced degradation study on this compound, based on industry best practices.
Objective
To investigate the degradation behavior of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, to develop a stability-indicating analytical method.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, Acetonitrile, and other necessary solvents and buffers.
-
Equipment: HPLC with a UV or DAD detector, pH meter, photostability chamber, oven, calibrated glassware.
Experimental Workflow
Caption: A generalized workflow for conducting a forced degradation study.
Stress Conditions (Illustrative)
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at 60°C.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at 60°C.
-
Neutral Hydrolysis: Reflux a solution of the compound in water at 60°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C.
-
Photolytic Degradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Samples should be withdrawn at appropriate time points and analyzed by a suitable, validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
Proposed Degradation Pathway
While specific degradation pathways for this compound are not documented in the public domain, a hypothetical pathway can be proposed based on its chemical structure. The presence of a ketone functional group and a chloroalkane chain suggests potential sites for degradation.
Caption: A hypothetical degradation pathway for this compound.
Potential Degradation Reactions:
-
Elimination: Under basic conditions, dehydrochlorination could occur, leading to the formation of 4'-methylphenyl vinyl ketone.
-
Hydrolysis: The chloro group could be susceptible to hydrolysis, particularly under neutral or slightly acidic/basic conditions at elevated temperatures, yielding 4'-methyl-3-hydroxypropiophenone.
-
Oxidation: The ketone and the alkyl chain could be susceptible to oxidation, potentially leading to ring-opening or cleavage of the side chain to form various smaller acidic and neutral fragments.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5] The development of such a method is a critical outcome of forced degradation studies.
Caption: Workflow for developing a stability-indicating analytical method.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the NMR Spectral Analysis of 4'-Methyl-3-chloropropiophenone
Note to the Reader: Extensive searches of publicly available scientific databases and literature did not yield specific ¹H and ¹³C NMR spectral data for 4'-Methyl-3-chloropropiophenone. The following application notes and protocols are presented as a template to guide researchers in the analysis of this compound once spectral data is acquired. The data presented in the tables is hypothetical and based on structurally related compounds for illustrative purposes.
Introduction
This compound is a chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, along with a standardized format for data presentation.
Chemical Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme is used consistently in the data tables.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Quantitative NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data (500 MHz, CDCl₃)
| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.88 | d | 8.2 | 2H | H-2, H-6 |
| 2 | 7.28 | d | 8.2 | 2H | H-3, H-5 |
| 3 | 3.90 | t | 6.5 | 2H | H-9 |
| 4 | 3.45 | t | 6.5 | 2H | H-8 |
| 5 | 2.43 | s | - | 3H | H-10 |
¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Peak No. | Chemical Shift (δ, ppm) | Assignment |
| 1 | 196.5 | C-7 |
| 2 | 144.8 | C-4 |
| 3 | 134.0 | C-1 |
| 4 | 129.5 | C-3, C-5 |
| 5 | 128.3 | C-2, C-6 |
| 6 | 41.0 | C-9 |
| 7 | 38.5 | C-8 |
| 8 | 21.7 | C-10 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex or sonicate the sample until the solid is completely dissolved.
-
Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
Caption: Experimental workflow for NMR data acquisition and analysis.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signals.
-
Phase correct the resulting spectra manually.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Pick and list all peaks in both the ¹H and ¹³C spectra.
Data Interpretation and Structural Assignment
The interpretation of the NMR spectra is crucial for confirming the structure of this compound.
Application Note: Mass Spectrometry Fragmentation Analysis of 4'-Methyl-3-chloropropiophenone
Abstract
This application note provides a detailed protocol and analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4'-Methyl-3-chloropropiophenone. This compound, a substituted propiophenone, is of interest to researchers in medicinal chemistry and drug development. Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex matrices. The primary fragmentation pathways are predicted to be driven by alpha-cleavage adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.
Introduction
This compound is an aromatic ketone containing both methyl and chloro substituents. Mass spectrometry, particularly utilizing electron ionization, is a powerful analytical technique for determining the molecular weight and structure of such organic molecules.[1] Upon ionization, the molecule undergoes characteristic fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[2] This document outlines the predicted fragmentation pathways and provides a generalized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Fragmentation Pattern
The fragmentation of this compound in an EI-MS system is primarily dictated by the ketone functional group and the presence of the aromatic ring and halogen. The most likely fragmentation pathways initiated by the high-energy electrons (typically 70 eV) are alpha-cleavages and rearrangements.[3][4]
The key fragmentation mechanisms are:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is cleaved.[5] For ketones, this is a major fragmentation pattern.[6] Two primary alpha-cleavage routes are possible:
-
Loss of the chloropropyl radical (•CH2CH2Cl) to form the stable 4-methylbenzoyl cation.
-
Loss of the 4-methylphenyl radical (•C6H4CH3) to form the 3-chloropropionyl cation.
-
-
Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical.
-
Rearrangements: Loss of small neutral molecules, such as HCl, can occur through rearrangement processes.
The most prominent fragmentation is expected to be the formation of the 4-methylbenzoyl cation (m/z 119) due to its resonance stabilization. Further fragmentation of this ion by losing a neutral carbon monoxide (CO) molecule to form the tolyl cation (m/z 91) is also anticipated.
Quantitative Data Summary
The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their plausible relative abundance in the EI mass spectrum of this compound. The presence of chlorine is indicated by the characteristic M+2 isotope peak with an abundance of approximately one-third that of the M peak.[6]
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance (%) |
| 184/186 | [C10H11ClO]•+ | Molecular Ion (M•+/ M+2•+) | 20 |
| 119 | [C8H7O]+ | α-cleavage: [M - •CH2CH2Cl]+ | 100 |
| 91 | [C7H7]+ | [C8H7O]+ - CO | 60 |
| 93/95 | [C3H4ClO]+ | α-cleavage: [M - •C7H7]+ | 15 |
| 65 | [C5H5]+ | [C7H7]+ - C2H2 | 35 |
| 63 | [C2H2Cl]+ | Fragmentation of [C3H4ClO]+ | 10 |
Experimental Protocol: GC-MS Analysis
This protocol describes a general method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system with an Electron Ionization source.
4.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate.[7]
-
Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.
-
Transfer the final solution to a 2 mL autosampler vial.
4.2. Instrumentation A standard GC-MS system equipped with a capillary column and an EI source is used.
4.3. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV[8] |
| Mass Range | 40-450 amu |
| Scan Speed | 1000 amu/s |
| Transfer Line Temp | 280 °C |
4.4. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Correlate the observed fragments with the predicted fragmentation pathways to confirm the structure.
Visualized Fragmentation Pathway
The following diagrams illustrate the primary fragmentation workflow and the logical relationships in the fragmentation cascade of this compound.
Conclusion
The analysis of this compound by electron ionization mass spectrometry is predicted to yield a characteristic and interpretable fragmentation pattern. The dominant fragmentation pathway involves alpha-cleavage, resulting in a highly stable 4-methylbenzoyl cation at m/z 119, which serves as the expected base peak. Subsequent loss of carbon monoxide to form the tolyl cation at m/z 91 is also a significant process. The protocol provided herein offers a robust starting point for the reliable GC-MS analysis of this compound, facilitating its unambiguous identification for research and quality control purposes.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Ionization Modes: EI : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: FTIR Analysis of 4'-Methyl-3-chloropropiophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used for the identification and characterization of functional groups within a molecule.[1][2][3] By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, which corresponds to the vibrational frequencies of the bonds present in the molecule. This application note details the FTIR analysis of 4'-Methyl-3-chloropropiophenone, a substituted aromatic ketone. The identification of its key functional groups is critical for quality control, reaction monitoring, and characterization in pharmaceutical and chemical research.
The structure of this compound contains several distinct functional groups amenable to FTIR analysis: an aromatic ketone, a C-Cl bond, a methyl group, and a methylene group. This document provides the expected vibrational frequencies for these groups and a detailed protocol for sample analysis.
Data Presentation: Characteristic FTIR Absorption Bands
The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Variable |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |
| Ketone (Aryl Ketone) | C=O Stretch | 1690 - 1666 | Strong |
| Alkyl Halide | C-Cl Stretch | 850 - 550 | Strong |
| Alkyl (Propio- chain) | C-H Stretch (CH₂) | 2940 - 2920 | Medium |
| Alkyl (Methyl group) | C-H Stretch (CH₃) | 2960 - 2850 | Strong |
| Alkyl (Propio- chain) | C-H Bend (CH₂ Scissoring) | 1470 - 1450 | Variable |
| Alkyl (Methyl group) | C-H Bend (Rocking) | 1370 - 1350 | Variable |
Table derived from multiple sources.[4][5][6][7][8][9][10]
Analysis of Functional Groups
-
Aromatic System: The presence of the substituted benzene ring is confirmed by several bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region.[4][11] The characteristic in-ring C=C stretching vibrations typically appear as a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][7] Furthermore, strong absorptions due to C-H out-of-plane ("oop") bending are expected between 900 and 675 cm⁻¹.[4][7]
-
Ketone Carbonyl Group (C=O): The most distinct peak in the spectrum of a ketone is the strong absorption from the C=O stretching vibration. For aromatic ketones, where the carbonyl group is conjugated with the benzene ring, this peak is shifted to a lower wavenumber, typically appearing in the 1690-1666 cm⁻¹ range.[6][10] This conjugation effect is due to the delocalization of electrons, which weakens the C=O double bond.[12]
-
Chloro Group (C-Cl): The stretching vibration of the carbon-chlorine bond is a key diagnostic feature for alkyl halides. This absorption is typically found in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹.[5][8]
-
Alkyl Groups (Methyl and Methylene): The propiophenone moiety contains both methyl (from the toluene derivative part) and methylene groups. The C-H stretching vibrations of these sp³ hybridized carbons will appear in the 3000-2850 cm⁻¹ range.[5][9] Bending vibrations, such as methylene scissoring (1470-1450 cm⁻¹) and methyl rocking (1370-1350 cm⁻¹), are also expected.[5][9]
Experimental Protocols
The following protocol details the preparation of a solid sample of this compound for FTIR analysis using the KBr pellet technique. This method is widely used for solid samples to obtain high-quality spectra.[13][14]
Materials and Equipment:
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet die and hydraulic press
-
FTIR Spectrometer
-
Spatula
-
Desiccator
Protocol: KBr Pellet Method
-
Drying: Dry the KBr powder in an oven at approximately 100°C for several hours to remove any absorbed moisture, which can interfere with the IR spectrum. Store the dried KBr in a desiccator.
-
Sample Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[13] Grind the sample into a very fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[15]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[13] Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure it is homogeneous.
-
Pellet Pressing: Transfer the powdered mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[13][16]
-
Background Spectrum: Place an empty sample holder or a blank KBr pellet (if prepared) into the FTIR spectrometer's sample compartment. Run a background scan to record the spectrum of the instrument's environment and the KBr, which will be subtracted from the sample spectrum.[14]
-
Sample Analysis: Carefully remove the sample pellet from the die and place it in the spectrometer's sample holder. Acquire the FTIR spectrum of the sample. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[8][16]
-
Data Processing: The acquired spectrum should be baseline corrected if necessary. Identify and label the key absorption bands corresponding to the functional groups of this compound.
Alternative Method: Attenuated Total Reflectance (ATR)
ATR-FTIR is a popular alternative that requires minimal sample preparation.[14] A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[13][17] A spectrum is then collected directly. This method is faster but may result in slight differences in peak intensities and positions compared to the transmission (KBr pellet) method.[14]
Visualizations
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
References
- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. scribd.com [scribd.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
using 4'-Methyl-3-chloropropiophenone in the synthesis of mephedrone analogs
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Application of 4'-Methyl-3-chloropropiophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-3-chloropropiophenone is a substituted propiophenone that serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its chemical structure, featuring a reactive ketone group and a chlorinated aromatic ring, makes it a versatile building block for the construction of complex molecules. The primary and most well-documented application of this intermediate is in the synthesis of antidepressant drugs, most notably analogs of Bupropion. It is also a potential starting material for the synthesis of other therapeutic agents like Dapoxetine and Maraviroc.[1] This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on the synthesis of a Bupropion analog.
Application Notes
Primary Application: Synthesis of Bupropion Analogs
This compound is a key precursor for the synthesis of Bupropion and its analogs. Bupropion, an atypical antidepressant, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] The synthesis typically involves two main steps: α-bromination of the propiophenone, followed by nucleophilic substitution with tert-butylamine.[4][5]
Mechanism of Action of Bupropion
Bupropion's therapeutic effects are primarily attributed to its ability to block the reuptake of dopamine and norepinephrine by inhibiting their respective transporters, DAT and NET.[6][7] This leads to an increase in the extracellular concentrations of these neurotransmitters in key areas of the brain, such as the prefrontal cortex and the nucleus accumbens.[3] This enhanced dopaminergic and noradrenergic activity is believed to mediate the antidepressant effects.[6][8] Additionally, Bupropion is a non-competitive antagonist of nicotinic acetylcholine receptors, which contributes to its efficacy as a smoking cessation aid.[2]
Other Potential Applications
While less detailed in the literature, this compound can also serve as an intermediate in the synthesis of:
-
Dapoxetine analogs: Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The synthesis can involve the reaction of a chloropropiophenone derivative with a naphthol compound.[9][10]
-
Maraviroc analogs: Maraviroc is a CCR5 receptor antagonist used in the treatment of HIV. The synthesis is complex and involves the construction of a single nitrogen-bearing benzylic stereocenter, for which a propiophenone derivative could be a starting point.[11]
Experimental Protocols
The following protocols are adapted from established syntheses of Bupropion from the closely related m-chloropropiophenone and are directly applicable to this compound for the synthesis of its corresponding Bupropion analog.
Protocol 1: Traditional Synthesis of a Bupropion Analog
This protocol is based on traditional methods using bromine for α-bromination.
Step 1: α-Bromination of this compound
-
Heat 1 mole of this compound to 70 ± 5°C.
-
Under stirring, add 1.05 moles of bromine dropwise, maintaining the reaction temperature at 70 ± 5°C.
-
After the addition is complete, continue stirring at the same temperature for 5.5 hours to yield 2-bromo-1-(4-methyl-3-chlorophenyl)propan-1-one.[4]
Step 2: Amination with tert-butylamine
-
Dissolve the crude 2-bromo-1-(4-methyl-3-chlorophenyl)propan-1-one in a suitable solvent such as a mixture of acetone and water.
-
Add 6 moles of tert-butylamine to the solution.
-
Reflux the reaction mixture for 2.5 hours.[4]
-
After cooling, extract the product with an organic solvent (e.g., toluene, ethyl acetate).[4]
Step 3: Salt Formation
-
To the organic solution containing the free base, add a solution of hydrochloric acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.[5]
-
Filter the crude product and recrystallize from a suitable solvent (e.g., a mixture of isopropanol and water) to obtain the pure Bupropion analog hydrochloride.[4]
Protocol 2: Greener Synthesis of a Bupropion Analog
This protocol utilizes safer and more environmentally friendly reagents and solvents.[12][13]
Step 1: α-Bromination using N-Bromosuccinimide (NBS)
-
Dissolve 2.95 mmol of this compound and 6.93 mmol of N-bromosuccinimide (NBS) in 5 mL of ethyl acetate.
-
Add 0.295 mmol of ammonium acetate as a catalyst.
-
Heat the solution to reflux for approximately 70 minutes.[12]
-
Cool the solution to room temperature, filter, and wash with water (10 mL).
-
Remove the ethyl acetate under reduced pressure to obtain the crude 2-bromo-1-(4-methyl-3-chlorophenyl)propan-1-one.[12]
Step 2: Amination using a Greener Solvent
-
To the crude product from the previous step, add 2.5 mL of Cyrene (a bio-based solvent) and 2.5 mL of tert-butylamine.
-
Stir the solution at 55-60°C for 20 minutes.[12]
Step 3: Work-up and Salt Formation
-
Dissolve the reaction mixture in 15 mL of ethyl acetate and wash three times with 15 mL of water.
-
To the organic layer, add 12 mL of 1 M hydrochloric acid and stir.
-
Separate the aqueous layer and concentrate it under reduced pressure.
-
Crystallize the resulting residue from approximately 1 mL of propan-2-ol and collect the crystals via vacuum filtration to yield the Bupropion analog hydrochloride.[12]
Data Presentation
Table 1: Comparison of Synthetic Protocols for Bupropion Analogs
| Parameter | Traditional Synthesis | Greener Synthesis | Flow Chemistry Synthesis |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Polymer-bound pyridinium tribromide |
| Solvent (Bromination) | Dichloromethane (DCM) or neat | Ethyl Acetate | Not specified |
| Solvent (Amination) | N-Methylpyrrolidinone (NMP) | Cyrene | Acetonitrile |
| Overall Yield | 70-80%[4] | 68%[12] | 69%[14] |
| Reaction Time | ~8 hours | ~4 hours[12] | Not specified |
| Purity | >99.9% (HPLC)[4] | High (NMR and IR data match)[12] | High |
| Key Advantages | High yield and purity | Use of safer reagents and solvents, reduced waste | Improved process mass intensity, productivity, and safety |
| Key Disadvantages | Use of hazardous reagents (Br₂, DCM, NMP) | Slightly lower yield | Requires specialized equipment |
Visualizations
References
- 1. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 7. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bupropion Hydrobromide? [synapse.patsnap.com]
- 9. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Preparation method of dapoxetine hydrochloride related substance I - Eureka | Patsnap [eureka.patsnap.com]
- 11. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A greener synthesis of the antidepressant bupropion hydrochloride - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
Application Notes and Protocols for Grignard Reactions Involving Substituted Propiophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-Mg-X) to an electrophilic carbon, such as the carbonyl carbon of a ketone.[1] In the context of drug development and medicinal chemistry, the reaction of Grignard reagents with substituted propiophenones is a valuable tool for synthesizing tertiary alcohols, which are important chiral building blocks and pharmacophores in many pharmaceutical agents.
These application notes provide a detailed protocol for the Grignard reaction with substituted propiophenones, offering insights into reaction conditions, potential yields, and the influence of various substituents. The information is intended to guide researchers in the efficient synthesis and optimization of these valuable chemical entities.
Reaction Principle
The Grignard reaction with a substituted propiophenone proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the propiophenone. This initial addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1]
General Reaction Scheme:
Data Presentation: Reaction of Substituted Propiophenones with Grignard Reagents
The following table summarizes the outcomes of Grignard reactions with various substituted propiophenones and Grignard reagents, providing a comparative overview of yields under different conditions.
| Propiophenone Derivative | Grignard Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3'-Methoxypropiophenone | Ethylmagnesium Bromide | Tetrahydrofuran (THF) | 0°C to room temperature, 3.5 h | quant. | [2] |
| 3'-Methoxypropiophenone | m-Methoxybromobenzene/Mg | Tetrahydrofuran (THF) | Not specified | 88.6 | [3] |
| 4'-Methylpropiophenone | Isopropylmagnesium Bromide | Diethyl Ether | Room temperature, 32h; reflux, 3 days | Not specified | [4] |
| 4'-Chlorobenzophenone | Phenylmagnesium Bromide | Diethyl Ether | Not specified | 54 | [5] |
| Acetophenone | Phenylmagnesium Bromide | Diethyl Ether | Not specified | 65 | [5] |
*Data for benzophenone and acetophenone derivatives are included for comparative purposes, illustrating the general applicability of the reaction.
Experimental Protocols
This section provides a detailed, generalized protocol for the Grignard reaction of a substituted propiophenone with an alkyl or aryl magnesium halide.
Materials:
-
Substituted Propiophenone
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Bromoethane, Bromobenzene)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be scrupulously dried to exclude moisture, which quenches the Grignard reagent. This is typically achieved by oven-drying at >100°C for several hours or by flame-drying under a stream of inert gas.
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add the magnesium turnings to the flask. Briefly heat the flask gently under the inert gas flow to activate the magnesium surface. A small crystal of iodine can be added to aid activation; the disappearance of the iodine color indicates activation.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF.
-
Grignard Formation: Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle warming or the addition of an initiator like a small crystal of iodine. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution is typically cloudy and greyish.
Part B: Reaction with Substituted Propiophenone
-
Substrate Addition: Prepare a solution of the substituted propiophenone in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add the propiophenone solution dropwise to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours to ensure completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and protonate the alkoxide. This should be done carefully as the quenching process can be vigorous.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude tertiary alcohol can be further purified by recrystallization (for solids) or column chromatography.
Mandatory Visualizations
Grignard Reaction Mechanism
Caption: General mechanism of the Grignard reaction with a substituted propiophenone.
Experimental Workflow
Caption: Standard laboratory workflow for a Grignard reaction with a substituted propiophenone.
References
Application Notes and Protocols for Purity Analysis of 4'-Methyl-3-chloropropiophenone by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-3-chloropropiophenone is a substituted propiophenone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can affect the yield, and safety of the final active pharmaceutical ingredient (API). This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the comprehensive purity analysis of this compound, ensuring its suitability for drug development and manufacturing processes. These orthogonal techniques provide a robust assessment of purity, with HPLC ideal for quantifying non-volatile impurities and GC-MS offering excellent sensitivity for volatile and semi-volatile compounds.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a powerful technique for the separation and quantification of this compound and its potential non-volatile impurities. The method described below is designed to provide excellent resolution and sensitivity.
Experimental Protocol: HPLC
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.[1]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 254 nm[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2] |
4. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[2]
2. Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[2] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[2] |
| Oven Temperature Program | Hold at 100°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[2] |
| Injector Temperature | 250°C[2] |
| Injection Mode | Splitless |
| MS Transfer Line Temp. | 280°C[2] |
| Ion Source Temperature | 230°C[2] |
| Mass Range | 50-500 amu[2] |
4. Data Analysis:
-
Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.[1]
Data Presentation
The quantitative data obtained from both HPLC and GC-MS analyses can be summarized for a clear comparison of the purity profile of a given batch of this compound.
Table 1: Summary of Purity Analysis Data
| Analytical Method | Retention Time (min) | Peak Area (%) | Major Impurity (%) |
| HPLC | 8.75 | 99.88 | 0.07 (Unidentified) |
| GC-MS | 12.62 | 99.92 | 0.05 (Starting Material) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and GC-MS.
References
Synthesis of Novel Bioactive Derivatives from 4'-Methyl-3-chloropropiophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4'-Methyl-3-chloropropiophenone. This versatile ketone serves as a valuable starting material for the generation of diverse molecular scaffolds, particularly chalcones and their heterocyclic analogues, which are of significant interest in medicinal chemistry due to their potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies, including the Claisen-Schmidt condensation and subsequent cyclization reactions.
Application Notes
This compound is a key building block for the synthesis of various biologically active compounds. Its derivatives, especially chalcones, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Anticancer Applications: Chalcone derivatives synthesized from substituted acetophenones have been shown to induce apoptosis in various cancer cell lines. The α,β-unsaturated ketone moiety is a crucial pharmacophore that can interact with biological nucleophiles, such as cysteine residues in key proteins involved in cell survival and proliferation pathways.[1][2] The synthesized chalcones can serve as precursors for pyrazoline and pyrimidine derivatives, which have also exhibited significant cytotoxic effects.[3][4] The mechanism of action for many anticancer chalcones involves the induction of the intrinsic and extrinsic apoptosis pathways, leading to cell cycle arrest and programmed cell death.[1][3]
Anti-inflammatory Applications: Chronic inflammation is implicated in numerous diseases. Chalcone derivatives have been identified as potent anti-inflammatory agents.[5][6] Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[6][7] By inhibiting these enzymes, the production of prostaglandins, which are key mediators of inflammation, is reduced. The ease of synthesis allows for the creation of libraries of chalcone derivatives for screening and optimization of anti-inflammatory activity.
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol details the synthesis of (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, a representative chalcone, from this compound and thiophene-2-carbaldehyde. The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone scaffold.[8][9]
Materials:
-
This compound
-
Thiophene-2-carbaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.83 g) and thiophene-2-carbaldehyde (10 mmol, 1.12 g) in 30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add 10 mL of a 40% aqueous solution of sodium hydroxide to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product in an oven at 50-60°C.
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Recrystallize the dried product from ethanol to obtain the pure chalcone derivative.
Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone
This protocol describes the cyclization of the chalcone synthesized in Protocol 1 with hydrazine hydrate to form a pyrazoline derivative.[10][11][12]
Materials:
-
(E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the chalcone (5 mmol) in 25 mL of ethanol.
-
To this solution, add hydrazine hydrate (10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.
Protocol 3: Synthesis of a Pyrimidine Derivative from a Chalcone
This protocol outlines the synthesis of a pyrimidine derivative by reacting the chalcone from Protocol 1 with urea in a basic medium.[13][14][15]
Materials:
-
(E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (from Protocol 1)
-
Urea
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the chalcone (10 mmol) and urea (10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Slowly add 10 mL of a 40% aqueous solution of potassium hydroxide with constant stirring.
-
Reflux the reaction mixture for 4 hours. Monitor the completion of the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.
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Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
Data Presentation
Table 1: Synthesis Yields of Representative Derivatives
| Derivative | Synthesis Method | Starting Materials | Typical Yield (%) |
| Chalcone | Claisen-Schmidt Condensation | This compound, Thiophene-2-carbaldehyde | 75-85% |
| Pyrazoline | Cyclization of Chalcone | Chalcone, Hydrazine Hydrate | 60-75% |
| Pyrimidine | Cyclization of Chalcone | Chalcone, Urea | 65-80% |
Table 2: Biological Activity of Representative Chalcone Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Thiophene-containing chalcone 5a | MCF7 (Breast Cancer) | Cytotoxic | 7.87 | [5] |
| Thiophene-containing chalcone 5a | HCT116 (Colon Cancer) | Cytotoxic | 18.10 | [5] |
| Thiophene-containing chalcone 5b | MCF7 (Breast Cancer) | Cytotoxic | 4.05 | [5] |
| Chalcone-ruthenium complex | HeLa (Cervical Cancer) | Cytotoxic | 22.9–76.8 | [6] |
| Chalcone-coumarin hybrid | HEPG2 (Liver Cancer) | Cytotoxic | 0.65–2.02 | [6] |
| Chalcone derivative 3c | COX-1 Inhibition | Anti-inflammatory | 14.65 | [6] |
| Chalcone derivative C64 | COX-2 Inhibition | Anti-inflammatory | 0.092 | [5] |
| Chalcone derivative C64 | 5-LOX Inhibition | Anti-inflammatory | 0.136 | [5] |
Visualizations
Caption: Overall workflow for the synthesis and evaluation of novel derivatives.
Caption: Anticancer mechanism of chalcones via induction of apoptosis.
Caption: Anti-inflammatory mechanism of chalcones via COX inhibition.
References
- 1. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives | Scilit [scilit.com]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 6. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. orientjchem.org [orientjchem.org]
- 13. scispace.com [scispace.com]
- 14. scribd.com [scribd.com]
- 15. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Methyl-3-chloropropiophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4'-Methyl-3-chloropropiophenone.
Troubleshooting Guides and FAQs
This section addresses common issues that can lead to diminished yields during the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in Friedel-Crafts acylation reactions are often attributable to a few critical factors. The most common culprits include:
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Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any exposure to atmospheric humidity or residual water in your glassware or reagents will lead to its deactivation.[1][2]
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Suboptimal Reaction Temperature: Temperature control is crucial. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can promote the formation of unwanted side products and decomposition of the desired product.[1]
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Poor Reagent Quality: The purity of your starting materials, toluene and 3-chloropropionyl chloride, is paramount. Impurities can interfere with the catalytic cycle and lead to the formation of byproducts, complicating purification and reducing the overall yield.
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Inadequate Work-up Procedure: Product can be lost during the work-up phase. Incomplete quenching of the catalyst, formation of stable emulsions during extraction, or inefficient purification methods can all contribute to a lower isolated yield.[2]
Q2: I suspect my Lewis acid catalyst is no longer active. How can I ensure its quality?
A2: To ensure the activity of your aluminum chloride catalyst, follow these best practices:
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Use a fresh, unopened container of anhydrous AlCl₃ whenever possible.
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If using a previously opened container, ensure it has been stored in a desiccator to prevent moisture absorption. The catalyst should be a fine, free-flowing powder. Clumped or discolored AlCl₃ is a sign of decomposition and should not be used.[2]
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Handle the catalyst quickly in a dry, inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to air.
Q3: What are the typical side reactions that can occur and how can I minimize them?
A3: In the Friedel-Crafts acylation of toluene, the primary side reaction is the formation of the ortho-isomer (2'-Methyl-3-chloropropiophenone). While the methyl group of toluene directs incoming electrophiles to the ortho and para positions, the para-product is generally favored due to reduced steric hindrance.[3] To maximize the yield of the desired 4'-methyl isomer:
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Maintain a low reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer.
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Consider the choice of solvent. While less common for this specific reaction, in some Friedel-Crafts acylations, the solvent can influence the ortho/para ratio.[4]
Another potential issue is polyacylation, although this is less common than in Friedel-Crafts alkylation because the acyl group is deactivating.[5]
Q4: My reaction mixture turns dark or tarry. What does this indicate and what can be done?
A4: The formation of a dark, tarry substance often indicates decomposition of the starting materials or product, which can be caused by:
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Excessively high reaction temperatures. Careful temperature control is essential. The reaction is exothermic, so the acyl chloride should be added slowly to a cooled suspension of the catalyst and aromatic substrate.[6]
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Presence of impurities. Impurities can catalyze polymerization or other decomposition pathways.
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Prolonged reaction times. Monitor the reaction by TLC or GC to determine the optimal reaction time and avoid unnecessary heating.
If you observe charring, it is best to stop the reaction and review your procedure for potential issues with temperature control and reagent purity.
Q5: I am having difficulty with the work-up. How can I improve the isolation of my product?
A5: A common issue during the work-up of Friedel-Crafts acylation is the formation of emulsions when quenching the reaction mixture.[2] To improve your work-up and maximize product recovery:
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Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and helps to dissolve the inorganic salts.
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If an emulsion forms during extraction, adding a saturated solution of sodium chloride (brine) can help to break it.
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Ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to fully recover the product from the aqueous layer.
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Thoroughly dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent. Residual water can interfere with subsequent purification steps.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol provides a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
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3-Chloropropionyl chloride
-
Dichloromethane (CH₂Cl₂, anhydrous)
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Hydrochloric acid (HCl, concentrated)
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Crushed ice
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Sodium bicarbonate (NaHCO₃, saturated solution)
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Sodium chloride (NaCl, saturated solution - brine)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ or an outlet to a bubbler).
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to the flask.
-
Solvent and Aromatic Substrate Addition: Add anhydrous dichloromethane to the flask, followed by anhydrous toluene (1.0 equivalent). Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Acylating Agent Addition: Dissolve 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 3-chloropropionyl chloride solution dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours or until the reaction is complete (monitor by TLC or GC).
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer two more times with dichloromethane.
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Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane or ethanol/water).
-
Data Presentation
The following table summarizes yield data for the synthesis of chloropropiophenone derivatives under various conditions. While specific data for this compound is limited in the public domain, the data for the closely related m-chloropropiophenone provides valuable insights into the expected yield for this type of reaction.
| Product | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| m-chloropropiophenone | m-chlorobenzonitrile, Bromoethane | Magnesium | Tetrahydrofuran | Reflux | Not specified | 92.6 | CN106699527A[7] |
| m-chloropropiophenone | Propiophenone, Chlorine | Aluminum trichloride | 1,2-dichloroethane | 15-70 | 6-10 h | 88-90 | CN103360228A[8] |
| m-chloropropiophenone | m-chlorobenzoic acid, propionic acid | Iron powder, Manganese dioxide | Not specified | 140 (condensation), 280 (decarboxylation) | 3.5 h (condensation), 0.5 h (decarboxylation) | 70.0 | [2] |
| p-chloropropiophenone | Chlorobenzene, Propionyl chloride | Aluminum trichloride | Dichloromethane | 10-25 | 2 h | 96.5 | CN108752229A[9] |
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: The reaction pathway for the Friedel-Crafts acylation of toluene to form this compound.
References
- 1. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN106699527A - Method for synthesizing m-chlorophenylacetone - Google Patents [patents.google.com]
- 8. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]
- 9. 4'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4'-Methyl-3-chloropropiophenone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-Methyl-3-chloropropiophenone by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem Encountered | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | The chosen solvent is too effective, keeping the compound dissolved even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent. - If using a single solvent, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists, then slightly warm to redissolve and cool again. - Ensure the solution is sufficiently cooled in an ice bath. |
| Not enough starting material was used, resulting in a solution that is too dilute. | - Evaporate a significant portion of the solvent to increase the concentration of the compound. | |
| The cooling process was too rapid, preventing crystal nucleation and growth. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving. | - Select a solvent with a lower boiling point. |
| The presence of significant impurities can lower the melting point of the mixture. | - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. - Try a different solvent system. | |
| The solution is supersaturated to a very high degree. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly. | |
| Colored Crystals | Colored impurities are present in the crude material. | - During the hot filtration step, add a small amount of activated charcoal to the hot solution before filtering. Use with caution as it can also adsorb the desired product. |
| Poor Recovery of Pure Product | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - The filtrate can be concentrated to obtain a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | - Ensure the filtration apparatus (funnel and filter paper) is pre-heated. - Use a slight excess of hot solvent to prevent crystallization in the funnel. This excess can be evaporated later. | |
| The crystals were washed with a solvent at room temperature, causing some to redissolve. | - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic ketones like this compound, common choices include alcohols (such as ethanol or isopropanol), often in combination with water as an anti-solvent. A mixture of a polar solvent where the compound is soluble and a non-polar solvent where it is less soluble can also be effective.
Q2: I don't have a specific melting point for my crude this compound. How can I estimate it?
Q3: What are the likely impurities in my crude this compound?
If synthesized via a Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride, potential impurities could include:
-
Isomers: Ortho- and meta-substituted isomers (2'-Methyl-3-chloropropiophenone and 3'-Methyl-3-chloropropiophenone).
-
Starting Materials: Unreacted toluene or 3-chloropropionyl chloride.
-
Byproducts of the acyl chloride: Such as 3-chloropropionic acid.
-
Polyacylated products: Di-acylated toluene derivatives.
The choice of recrystallization solvent should ideally leave these impurities in the mother liquor.
Q4: How can I induce crystallization if no crystals form after cooling?
If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
Flash Freezing: Cool a small portion of the solution on the tip of a spatula with dry ice or in a very cold bath to form a solid, then add this back to the main solution to act as a seed.
Q5: My recrystallized product still seems impure. What should I do?
A single recrystallization may not be sufficient if the initial product is highly impure. A second recrystallization can be performed. Additionally, consider using a different solvent or solvent system for the subsequent recrystallization, as this may be more effective at removing different types of impurities.
Experimental Protocols
Single-Solvent Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Solvent Selection: Empirically determine a suitable solvent by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone) at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if the solution is colored and requires treatment with activated charcoal, perform a hot gravity filtration. Pre-heat the filtration funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely, either by air-drying or in a desiccator.
Two-Solvent Recrystallization Protocol
This method is useful when a single suitable solvent cannot be identified.
-
Solvent System Selection: Choose a solvent in which this compound is highly soluble (the "good" solvent) and a miscible solvent in which it is poorly soluble (the "anti-solvent" or "bad" solvent). Common pairs include ethanol/water or acetone/water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 of the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | C₁₀H₁₁ClO | 182.65 | Not available |
| 3-Chloropropiophenone | C₉H₉ClO | 168.62 | 48-50[1][2] |
Table 2: Common Solvents for Recrystallization of Aromatic Ketones
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general solvent, often used with water as an anti-solvent. |
| Isopropanol | 82 | Polar | Similar to ethanol, good for creating solvent mixtures with water. |
| Acetone | 56 | Polar | Good solvent, but its low boiling point may require careful handling. |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds. |
| Heptane/Hexane | 98/69 | Non-polar | Often used as an anti-solvent with more polar solvents. |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation of Toluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of toluene.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of toluene in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of toluene has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in the Friedel-Crafts acylation of toluene can stem from several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.[1][3]
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][3] Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is often required.[1][4] For acylations using acid anhydrides, more than two moles of the Lewis acid may be needed.[4]
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1]
-
Poor Quality Reagents: The purity of the toluene, acylating agent (acyl chloride or acetic anhydride), and the Lewis acid catalyst is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]
Issue 2: Formation of Multiple Products
Q2: I am observing the formation of multiple products in my reaction. Why is this happening, and how can I control it?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to Friedel-Crafts alkylation, the formation of multiple products can still occur.[1] Here are the primary reasons and solutions:
-
Isomer Formation: The acylation of toluene can theoretically yield ortho, meta, and para isomers. However, due to the directing effect of the methyl group and steric hindrance, the para isomer is typically the major product.[5][6] The formation of a significant amount of the ortho isomer can occur, and the ratio of isomers can be influenced by the reaction temperature.[7]
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Side Reactions: At higher temperatures, side reactions can become more prevalent, leading to a mixture of products.[8] Careful control of the reaction temperature is crucial for maximizing the yield of the desired product.
Issue 3: Reaction Mixture is Dark and Tarry
Q3: My reaction is producing a dark, tarry material. What could be the cause?
A3: The formation of dark, tarry materials in Friedel-Crafts acylation is often indicative of side reactions or decomposition.
-
High Reaction Temperature: As mentioned previously, excessive heat can cause polymerization or decomposition of the reactants and products, leading to the formation of tar.[1] It is important to control the temperature, especially during the initial exothermic stages of the reaction.[5]
-
Reaction with Solvent: The choice of solvent can also play a role. While solvents like dichloromethane are common, reactive solvents could lead to undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for the Friedel-Crafts acylation of toluene?
A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for the Friedel-Crafts acylation of toluene.[4][9] Other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but may be less effective.[4] In some cases, solid acid catalysts like zeolites have been employed.[10]
Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A2: Yes, acetic anhydride can be used as an acylating agent for the Friedel-Crafts acylation of toluene.[4][11] However, the reaction conditions may need to be adjusted. For instance, more than two molar equivalents of the Lewis acid catalyst are often necessary when using an acid anhydride.[4]
Q3: What is the optimal temperature for the Friedel-Crafts acylation of toluene?
A3: The optimal temperature can vary depending on the specific acylating agent and solvent used. Generally, the reaction is initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to a moderate temperature to ensure completion.[2][5] For example, some procedures recommend heating to around 60°C.[6] Microwave-assisted syntheses may utilize higher temperatures for shorter reaction times.[11]
Q4: What are suitable solvents for this reaction?
A4: Common solvents for Friedel-Crafts acylation are inert organic solvents that can dissolve the reactants and catalyst complex. Dichloromethane (CH₂Cl₂) is frequently used.[2][5] Other options include carbon disulfide (CS₂) and nitrobenzene, although the latter can be reactive.[12] In some cases, the reaction can be run without a solvent.[13]
Q5: Why is the para isomer the major product in the acylation of toluene?
A5: The methyl group of toluene is an ortho, para-directing group in electrophilic aromatic substitution reactions.[13][14] However, the bulky nature of the acylium ion-Lewis acid complex creates significant steric hindrance at the ortho position, making the para position the more accessible site for substitution.[13] As a result, the para isomer is the major product.[5][6]
Quantitative Data Presentation
Table 1: Effect of Catalyst on the Acetylation of Toluene
| Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeSO₄ (800 °C) | Acetyl Halides | Room Temp | - | >90 | [4] |
| FeCl₃ | Acetyl Halides | Room Temp | - | 24 | [4] |
| AlCl₃ | Acetyl Halides | Room Temp | - | 29 | [4] |
| FeSO₄ (800 °C) | Acetic Anhydride | 100 | 5 | 55 | [4] |
| FeCl₃ | Acetic Anhydride | 80 | 3 | <15 | [4] |
| AlCl₃ | Acetic Anhydride | 80 | 3 | <15 | [4] |
Table 2: Isomer Distribution in the Friedel-Crafts Alkylation of Toluene at Different Temperatures
| Temperature (°C) | % ortho | % meta | % para | Reference |
| 0 | 54 | 17 | 29 | [6][7] |
| 25 | 3 | 69 | 28 | [6][7] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol is a synthesis of information from various sources.[2][5][15]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene
-
Acetyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: In a fume hood, carefully add anhydrous AlCl₃ (1.1 - 1.3 equivalents) to the round-bottom flask. Add anhydrous dichloromethane to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.[2]
-
Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature below 10 °C.[16]
-
Toluene Addition: After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel and add it dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[2][13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 2: Microwave-Assisted Friedel-Crafts Acylation of Toluene with Acetic Anhydride
This protocol is based on a literature procedure.[9][11]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene
-
Acetic anhydride
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Microwave vial with a stir bar
-
Microwave reactor
-
Separatory funnel
Procedure:
-
Reaction Setup: To a microwave vial, add AlCl₃ (e.g., 0.50 g, 3.75 mmol), toluene (e.g., 3 mL), and acetic anhydride (e.g., 250 μL) along with a stir bar.[9] Cap the vial securely.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the reaction mixture (e.g., to 110 °C for 15 minutes).[11]
-
Cooling: Allow the vial to cool to room temperature after the microwave program is complete.
-
Work-up: In a fume hood, open the vial and add water (e.g., 6 mL).[9] Recap and shake vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Rinse the vial with ethyl acetate and add the washings to the funnel. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic phases and wash with saturated aqueous NaCl solution, followed by saturated aqueous NaHCO₃ solution.[9]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the product.
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Acylation of Toluene.
Caption: General Experimental Workflow for Friedel-Crafts Acylation.
Caption: Troubleshooting Decision Tree for Friedel-Crafts Acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. savemyexams.com [savemyexams.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. benchchem.com [benchchem.com]
preventing side reactions in the chlorination of 4'-methylpropiophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing side reactions during the chlorination of 4'-methylpropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of chlorinating 4'-methylpropiophenone in pharmaceutical and chemical synthesis?
A1: The primary goal is typically the selective synthesis of 2-chloro-4'-methylpropiophenone (also known as 2-chloro-1-(p-tolyl)propan-1-one). This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. The chlorine atom at the alpha-position (the carbon adjacent to the carbonyl group) serves as a good leaving group for subsequent nucleophilic substitution reactions.
Q2: What are the main side reactions to be aware of during the chlorination of 4'-methylpropiophenone?
A2: The two most common side reactions are:
-
Polychlorination: Introduction of more than one chlorine atom at the alpha-position, leading to the formation of 2,2-dichloro-4'-methylpropiophenone.
-
Ring Chlorination: Electrophilic aromatic substitution on the p-tolyl ring, yielding isomers such as 2-chloro-1-(2-chloro-4-methylphenyl)propan-1-one or 2-chloro-1-(3-chloro-4-methylphenyl)propan-1-one.
Q3: Why is selective alpha-monochlorination often challenging?
A3: Selectivity is challenging due to the reactivity of the starting material and the intermediate products. The introduction of the first chlorine atom can sometimes make the remaining alpha-proton more acidic, leading to further chlorination under certain conditions (especially basic conditions). Additionally, the p-tolyl group is activated towards electrophilic aromatic substitution, creating a competition between chlorination at the alpha-position and on the aromatic ring.
Q4: Which chlorinating agents are commonly used for the alpha-chlorination of ketones like 4'-methylpropiophenone?
A4: A variety of chlorinating agents can be used, each with its own advantages and disadvantages. Common reagents include:
-
Sulfuryl chloride (SO₂Cl₂): Often used for selective monochlorination of ketones.[1]
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can provide good selectivity.
-
Chlorine gas (Cl₂): Can be effective but may be difficult to handle and can lead to over-chlorination.
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): A stable and effective source of electrophilic chlorine.[2]
-
Acetyl chloride with an oxidant: Can be used for chemoselective alpha-chlorination.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Insufficient amount of chlorinating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Deactivated catalyst or reagent. | 1. Use a slight excess (1.05-1.2 equivalents) of the chlorinating agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Extend the reaction time. 4. Use fresh, high-purity reagents and catalysts. |
| Formation of dichlorinated product | 1. Use of excess chlorinating agent. 2. Reaction conditions favor polychlorination (e.g., basic medium). 3. High reaction temperature or prolonged reaction time. | 1. Carefully control the stoichiometry of the chlorinating agent (use no more than 1.1 equivalents). 2. Perform the reaction under acidic or neutral conditions. Acid-catalyzed halogenation is generally self-inhibiting after the first substitution. 3. Maintain a lower reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. |
| Presence of ring-chlorinated byproducts | 1. The chlorinating agent and conditions are too harsh, favoring electrophilic aromatic substitution. 2. Presence of a strong Lewis acid catalyst that can promote ring chlorination. | 1. Use a milder chlorinating agent such as N-Chlorosuccinimide (NCS). 2. Avoid strong Lewis acids if possible. For reagents like sulfuryl chloride, the reaction can often proceed without a catalyst. If a catalyst is needed, consider weaker alternatives. 3. Conduct the reaction in the absence of light, as photochemical conditions can sometimes promote ring halogenation. |
| Product degradation during workup | 1. The alpha-chloro ketone is unstable in the presence of strong bases or acids during neutralization or extraction. 2. High temperatures during solvent removal. | 1. Use mild workup procedures, such as washing with a saturated sodium bicarbonate solution and brine. Avoid strong NaOH or HCl. 2. Concentrate the product under reduced pressure at a low temperature. |
Experimental Protocols
Protocol 1: Selective Alpha-Monochlorination using Sulfuryl Chloride
This protocol is designed for the selective monochlorination at the alpha-position of 4'-methylpropiophenone.
Materials:
-
4'-Methylpropiophenone (1 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Methanol (solvent)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4'-methylpropiophenone in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add sulfuryl chloride (1.05 equivalents) to the solution at room temperature. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed (typically within 2-4 hours), quench the reaction by slowly adding the mixture to a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-chloro-4'-methylpropiophenone.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Alpha-Chlorination using N-Chlorosuccinimide (NCS)
This protocol uses a milder chlorinating agent, which can be beneficial for sensitive substrates.
Materials:
-
4'-Methylpropiophenone (1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
-
Acetonitrile (solvent)
-
Dichloromethane (for workup)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4'-methylpropiophenone in acetonitrile, add NCS (1.1 equivalents) and a catalytic amount of p-TsOH (0.1 equivalents).
-
Heat the mixture to 50-60 °C and stir.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove succinimide and the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as needed.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Alpha-Chlorination of Aromatic Ketones
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Selectivity for Monochloro Product | Key Considerations |
| Sulfuryl Chloride (SO₂Cl₂) | None or Acid | Methanol, CH₂Cl₂ | 25-40 | 1-4 | Good to Excellent | Can generate HCl and SO₂ gas. Stoichiometry is crucial to avoid dichlorination.[1] |
| N-Chlorosuccinimide (NCS) | Acid (e.g., p-TsOH) | Acetonitrile, CCl₄ | 50-80 | 4-12 | Excellent | Milder conditions, but may require longer reaction times and heating. |
| Chlorine Gas (Cl₂) | None or Acid | Acetic Acid, CCl₄ | 0-25 | 1-3 | Moderate to Good | Difficult to handle; precise control of stoichiometry is challenging, increasing the risk of side products. |
| DCDMH | Acid (e.g., p-TsOH) | Methanol | 25 | 0.5-2 | Good to Excellent | Solid reagent, easy to handle.[2] |
Visualizations
References
Technical Support Center: Purifying Propiophenone Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the purification of propiophenone derivatives. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative data to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying propiophenone derivatives?
A1: Silica gel (SiO₂) is the most widely used stationary phase for the column chromatography of propiophenone derivatives. Its polar nature allows for effective separation of these moderately polar ketone compounds from less polar byproducts and starting materials. Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice.
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The choice of mobile phase is critical for achieving good separation. For propiophenone derivatives, a mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common combinations include:
-
Hexane and Ethyl Acetate
-
Petroleum Ether and Ethyl Acetate
-
Cyclohexane and Ethyl Acetate
-
Dichloromethane and Hexane
The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the desired compound.
Q3: What is the ideal Retention Factor (Rf) for column chromatography?
A3: For effective separation in flash column chromatography, the target propiophenone derivative should have an Rf value between 0.2 and 0.5 on a Thin Layer Chromatography (TLC) plate using the chosen mobile phase. An Rf in this range generally ensures that the compound does not elute too quickly (co-eluting with impurities) or too slowly (leading to band broadening and a lengthy purification).
Q4: How much silica gel should I use?
A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For simple separations with well-resolved spots on TLC, a lower ratio (e.g., 30:1 or 50:1) may be sufficient. For more challenging separations of closely related derivatives, a higher ratio (e.g., 100:1) will provide better resolution.
Q5: What is the difference between dry packing and wet packing a column?
A5:
-
Dry Packing: The dry silica gel powder is poured directly into the column and then saturated with the mobile phase. This method is faster but can lead to air bubbles and cracks in the stationary phase, which negatively impact separation.
-
Wet Packing (Slurry Packing): The silica gel is mixed with the mobile phase to form a slurry, which is then poured into the column. This method is generally preferred as it results in a more uniform and well-packed column, leading to better separation efficiency.
Troubleshooting Guide
Encountering issues during column chromatography is common. The table below outlines frequent problems, their potential causes, and solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Poor or No Separation | - Inappropriate mobile phase polarity. - Column was not packed properly (channeling). - Sample was overloaded. - Sample band was too wide during loading. | - Optimize the mobile phase using TLC to achieve a target Rf of 0.2-0.5. - Repack the column using the slurry method to ensure a homogenous stationary phase. - Reduce the amount of crude sample loaded onto the column. - Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent for loading. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase mixture (e.g., from 20% ethyl acetate in hexane to 10%). |
| Compound Elutes Too Slowly or Not at All | - Mobile phase is not polar enough. - Compound may be insoluble in the mobile phase. - Compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution). - Ensure your compound is soluble in the chosen eluent. If not, a different solvent system is required. - Perform a stability test on a small amount of your compound with silica gel. If degradation occurs, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine. |
| Cracked or Dry Column | - The solvent level dropped below the top of the stationary phase. | - Always keep the silica gel bed covered with the mobile phase. If a crack appears, the separation efficiency will be severely compromised, and it is best to repack the column. |
| Streaking or Tailing of Bands | - Sample is too concentrated. - The compound is interacting too strongly with the stationary phase. - The presence of highly polar impurities. | - Dilute the sample before loading. - Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or acetic acid, if compatible with your compound) to the mobile phase to reduce strong interactions. - Pre-purify the crude mixture to remove baseline impurities. |
| Low Recovery/Yield | - Compound is irreversibly adsorbed onto the silica gel. - Some fractions containing the product were not identified and were discarded. - The compound is volatile and evaporated during solvent removal. | - See "Compound Elutes Too Slowly or Not at All". - Carefully monitor all collected fractions by TLC before combining and discarding any. - Use gentle conditions for solvent removal (e.g., reduced pressure at a moderate temperature). |
Experimental Protocol: Purification of a Propiophenone Derivative
This protocol provides a detailed methodology for the purification of a generic propiophenone derivative using flash column chromatography.
1. Materials and Equipment:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Crude propiophenone derivative
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.3.
-
-
Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a beaker, mix the required amount of silica gel with the chosen mobile phase to form a consistent slurry.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in packing the silica gel.
-
Gently tap the column to dislodge any air bubbles and ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface.
-
Continuously add fresh eluent, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude propiophenone derivative in a minimal amount of the mobile phase.
-
Carefully pipette the sample solution onto the top layer of sand, ensuring not to disturb the surface.
-
Open the stopcock and allow the sample to be absorbed into the silica gel until the liquid level reaches the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to be absorbed.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., 10-20 mL per tube).
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.
-
Continuously monitor the separation by collecting small spots from the fractions and running TLC plates.
-
-
Isolation of the Purified Compound:
-
Identify the fractions containing the pure propiophenone derivative using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the final product for purity (e.g., by NMR, HPLC, or melting point).
-
Quantitative Data Summary
The following table provides illustrative data for the purification of several propiophenone derivatives by column chromatography. Note: Optimal conditions may vary depending on the specific reaction mixture and scale.
| Propiophenone Derivative | Stationary Phase | Mobile Phase (v/v) | Rf Value | Yield/Recovery (%) |
| Propiophenone | Silica Gel | Hexane:Ethyl Acetate (95:5) | ~ 0.40 | 90-95% |
| 4'-Methylpropiophenone | Silica Gel | Hexane:Ethyl Acetate (9:1) | ~ 0.35 | 88-94% |
| 4'-Methoxypropiophenone | Silica Gel | Hexane:Ethyl Acetate (8:2) | ~ 0.30 | 85-92% |
| 3'-Nitropropiophenone | Silica Gel | Hexane:Ethyl Acetate (7:3) | ~ 0.25 | 80-88% |
| 2'-Hydroxypropiophenone | Silica Gel | Hexane:Ethyl Acetate (8.5:1.5) | ~ 0.38 | 82-90% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of propiophenone derivatives using column chromatography.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the column chromatography of propiophenone derivatives.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Scale-Up Synthesis of 4'-Methyl-3-chloropropiophenone
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support researchers, scientists, and drug development professionals in the scale-up synthesis of 4'-Methyl-3-chloropropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[1] This involves reacting toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The electrophile in this reaction is the resonance-stabilized acylium ion, which is formed when the Lewis acid helps to cleave the C-Cl bond of the acyl chloride.[2] This electrophile then attacks the electron-rich toluene ring to form the desired ketone.
Q2: What are the main challenges when scaling up this Friedel-Crafts acylation?
A2: Key scale-up challenges include:
-
Thermal Management: The reaction is highly exothermic, and improper heat control can lead to a runaway reaction, posing significant safety risks.[3][4] Effective cooling and controlled reagent addition are critical.
-
Reagent Stoichiometry: On a large scale, precise control over the molar ratios of toluene, 3-chloropropionyl chloride, and the Lewis acid catalyst is crucial for maximizing yield and minimizing byproducts.
-
Byproduct Formation: Isomer formation (ortho and meta-acylated products) is a common issue. While the para-isomer (this compound) is typically the major product due to steric hindrance, reaction conditions can influence the isomer ratio.[5][6] Polyacylation can also occur but is less common in acylation than alkylation because the product is deactivated.[2]
-
Work-up and Quenching: The quenching of the reaction mixture (typically with ice and water) is highly exothermic and can generate large volumes of corrosive hydrogen chloride (HCl) gas. This step must be carefully controlled on a large scale.[4][7]
-
Product Purification: Separating the desired para-isomer from unreacted starting materials, other isomers, and reaction byproducts can be challenging at an industrial scale, often requiring techniques like vacuum distillation or recrystallization.[8]
Q3: Which solvent is recommended for the scale-up synthesis?
A3: A non-reactive, anhydrous solvent is necessary. Dichloromethane (DCM) or 1,2-dichloroethane (EDC) are commonly used for Friedel-Crafts acylations because they are good at solvating the reaction intermediates and are relatively inert.[7][8][9] However, due to environmental and safety concerns, alternative solvents may be considered. The reaction can also be performed using excess toluene as the solvent.
Q4: How can I minimize the formation of the ortho-isomer byproduct?
A4: In the acylation of toluene, substitution at the para-position is generally favored over the ortho-position due to steric hindrance from the methyl group.[5][6] To maximize the yield of the 4'-isomer, it is important to maintain a low reaction temperature and ensure slow, controlled addition of the acylating agent. This helps to improve the selectivity of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient reaction time or temperature.3. Loss of product during work-up/purification. | 1. Use fresh, anhydrous aluminum chloride and handle it under an inert atmosphere (e.g., nitrogen).2. Monitor reaction progress using TLC or GC/HPLC and adjust time/temperature accordingly. Start with low temperatures (0-5 °C) and allow the reaction to slowly warm to room temperature.[7]3. Optimize extraction and purification steps. Ensure pH is correct during aqueous washes. |
| High Levels of Impurities (Isomers) | 1. High reaction temperature favoring less selective substitution.2. Incorrect catalyst-to-reagent ratio. | 1. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents.[9]2. Ensure a slight excess of the Lewis acid catalyst (e.g., 1.1-1.3 equivalents) is used to drive the reaction towards the desired product. |
| Reaction Fails to Initiate | 1. Deactivated aromatic ring (impurities in toluene).2. Inactive acylating agent (hydrolyzed 3-chloropropionyl chloride).3. Insufficient catalyst. | 1. Use high-purity, anhydrous toluene.2. Use freshly distilled or high-purity 3-chloropropionyl chloride.3. Verify the quantity and quality of the aluminum chloride. |
| Thermal Runaway / Uncontrolled Exotherm | 1. Addition rate of reagents is too fast.2. Inadequate cooling capacity of the reactor.3. "One-pot" addition of all reagents before heating.[3] | 1. Add the 3-chloropropionyl chloride dropwise and monitor the internal temperature closely.[9]2. Ensure the reactor's cooling system is sufficient for the scale of the reaction. Perform calorimetric studies to understand the heat of reaction.[10]3. Never mix all reactants at once. The standard procedure is to add the acylating agent slowly to a cooled mixture of the aromatic substrate and catalyst. |
| Difficult Product Isolation / Emulsion during Work-up | 1. Incomplete quenching of the aluminum chloride complex.2. Vigorous mixing during extraction. | 1. Ensure the reaction mixture is quenched slowly and completely with sufficient ice/water. Add acid (e.g., HCl) to help break down the aluminum salts.[11]2. Add a brine solution to the aqueous layer to help break emulsions. Allow sufficient time for layers to separate. |
Quantitative Data from Analogous Syntheses
The following data is derived from the synthesis of structurally similar compounds and should be used as a reference for process optimization.
Table 1: Reagent Molar Ratios in Friedel-Crafts Acylation
| Aromatic Substrate | Acyl Chloride | Lewis Acid (AlCl₃) | Molar Ratio (Arene:Acyl Chloride:AlCl₃) | Reference Compound | Source |
| Benzene | 3-Chloropropionyl Chloride | Aluminum Chloride | 1 : 1 : 1.25 | 3-Chloropropiophenone | [11] |
| Anisole | 3-(4-methylphenyl)propionyl chloride | Aluminum Chloride | 1 : 1 : 1.2 | 4'-Methoxy-3-(4-methylphenyl)propiophenone | [9] |
| Toluene | Propionic Anhydride | UDCaT-5 Catalyst | 5 : 1 : (0.06 g/cm³) | 4'-Methylpropiophenone | [12] |
Table 2: Reaction Conditions and Yields for Analogous Compounds
| Compound | Temperature | Reaction Time | Yield | Purity | Source |
| 3-Chloropropiophenone | 0 °C to Room Temp | 14 hours (2h at 0°C, 12h at RT) | 97% | >99% after recrystallization | [11] |
| m-chloropropiophenone | 140 °C (condensation), 280 °C (decarboxylation) | 3.5 h + 0.5 h | 70% | 99.5% | [13] |
| 3'-chloropropiophenone | 15 °C to 70 °C | 6 - 10 hours | 88-90% | 99.7-99.9% after rectification | [8] |
Experimental Protocol: Scale-Up Synthesis
Objective: To synthesize this compound via Friedel-Crafts acylation on a multi-gram scale.
Materials and Reagents:
-
Toluene (anhydrous, high purity)
-
3-Chloropropionyl chloride (high purity)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous) (Optional, as solvent)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Equipment:
-
Multi-neck, jacketed glass reactor with overhead mechanical stirrer, thermocouple, and condenser.
-
Addition funnel with pressure equalization.
-
Inert gas (Nitrogen/Argon) inlet.
-
Scrubber system for HCl gas.
-
Large separatory funnel or extraction vessel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup:
-
Assemble the reactor system and ensure it is clean, dry, and purged with nitrogen.
-
Equip the reactor with an overhead stirrer, thermocouple, addition funnel, and a condenser connected to a gas outlet leading to a scrubber (containing a dilute sodium hydroxide solution to neutralize HCl gas).
-
Begin cooling the reactor jacket to 0-5 °C.
-
-
Charging the Reactor:
-
Under a positive pressure of nitrogen, charge the reactor with anhydrous toluene (1.5-2.0 equivalents) and anhydrous dichloromethane (if used as a solvent).
-
Slowly and carefully add anhydrous aluminum chloride (1.2-1.3 equivalents) to the stirred solvent. The addition may be exothermic. Ensure the temperature remains below 10 °C. A suspension will form.
-
-
Acyl Chloride Addition:
-
Charge the addition funnel with 3-chloropropionyl chloride (1.0 equivalent).
-
Add the 3-chloropropionyl chloride dropwise to the stirred AlCl₃/toluene suspension over 1-2 hours.
-
Maintain the internal reaction temperature between 0-5 °C throughout the addition. A rapid temperature increase indicates the addition rate is too fast.[9]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Let the reaction mixture slowly warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by taking small, quenched aliquots for analysis by TLC, GC, or HPLC until the starting material is consumed.
-
-
Reaction Quench (Critical Step):
-
Cool the reactor to 0-5 °C.
-
Prepare a separate vessel with a large amount of crushed ice and water (and optionally, some concentrated HCl to aid in dissolving aluminum salts).
-
Very slowly, transfer the reaction mixture onto the ice with vigorous stirring. This process is extremely exothermic and will generate significant amounts of HCl gas. Ensure the scrubber is functioning efficiently.
-
-
Work-up and Extraction:
-
Once the quench is complete and all aluminum salts have dissolved, transfer the mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane or toluene.[11]
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with:
-
Cold water
-
Saturated sodium bicarbonate solution (to neutralize excess acid; watch for gas evolution)
-
Brine (to help break any emulsions)
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.
-
-
Purification:
-
Purify the crude oil/solid by vacuum distillation to separate the desired 4'-isomer from lower and higher boiling point impurities.
-
Alternatively, recrystallization from a suitable solvent system (e.g., isopropanol/hexane) can be employed to obtain the final product as a crystalline solid.
-
Visualizations
References
- 1. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 8. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 4'-Methyl-3-chloropropiophenone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methyl-3-chloropropiophenone. The following information is designed to address common challenges encountered during the purification of the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
While a definitive list of impurities is dependent on the specific synthetic route employed, common contaminants may arise from the starting materials, side reactions, and subsequent workup procedures. Given that a frequent synthesis method is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride, potential impurities include:
-
Isomeric Products: Friedel-Crafts reactions on substituted rings like toluene can produce ortho- and meta-isomers in addition to the desired para-substituted product.[1]
-
Polysubstituted Products: The reaction can sometimes lead to the addition of more than one acyl group to the aromatic ring.
-
Unreacted Starting Materials: Residual toluene, 3-chloropropionyl chloride, or the Lewis acid catalyst (e.g., AlCl₃) may be present.
-
Byproducts from Side Reactions: The acylium ion intermediate can sometimes undergo rearrangements or other side reactions, leading to unexpected molecular formations.
-
Solvent Residues: Solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate) may remain in the crude product.
Q2: What is the expected purity of commercial this compound?
Commercially available this compound is typically sold with a purity of around 98%.[2] Further purification is often necessary for sensitive downstream applications.
Q3: Which purification techniques are most effective for this compound?
The most common and effective purification methods for compounds of this nature are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product.
-
Vacuum Distillation: Suitable for purifying larger quantities of the compound, especially if it is a liquid or a low-melting solid at room temperature. This method is effective at separating compounds with different boiling points.
-
Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities.[3]
The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Troubleshooting Guides
Recrystallization
Problem: The crude product does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound, or you have not added enough solvent.
-
Solution:
-
Ensure you are using a solvent in which your compound is soluble at elevated temperatures but less soluble at room temperature.[4] For compounds like this compound, consider solvent systems like ethanol/water or hexane/ethyl acetate.
-
Add small increments of hot solvent to your crude product with continuous stirring and heating until it fully dissolves.[5] Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or crystallization has been kinetically hindered.
-
Solution:
-
If too much solvent was added, evaporate some of it to concentrate the solution.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[5]
-
Add a seed crystal of pure this compound to the solution.
-
Cool the solution in an ice bath to further decrease the solubility of your compound.[5]
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities.
-
Solution:
-
Re-heat the solution to dissolve the oil, then allow it to cool more slowly.
-
Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[6]
-
Vacuum Distillation
Problem: The compound is bumping violently during distillation.
-
Possible Cause: Uneven heating or lack of nucleation sites for smooth boiling. Boiling chips are not effective under vacuum.[7]
-
Solution:
-
Use a magnetic stir bar and stir plate to ensure smooth and even boiling.[7]
-
Ensure a steady vacuum is applied before heating begins.
-
Problem: The distillation rate is too slow.
-
Possible Cause: The vacuum is not low enough, or the heating temperature is too low.
-
Solution:
-
Check all connections for leaks to ensure a good vacuum. Use grease on all ground glass joints.
-
Gradually increase the temperature of the heating mantle. A nomograph can be used to estimate the boiling point at a given pressure.[8]
-
Problem: The product is co-distilling with impurities.
-
Possible Cause: The boiling points of the product and impurities are very close.
-
Solution:
-
Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation.
-
Consider using a different purification technique, such as column chromatography, if distillation is ineffective.
-
Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause: The eluent system is not optimized for your mixture.
-
Solution:
-
Use Thin Layer Chromatography (TLC) to test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives good separation between your product and the impurities.[3]
-
Ensure the column is packed properly to avoid channeling. A wet packing method is often preferred.[9]
-
Problem: The product is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the eluent is too high or too low.
-
Solution:
-
If the product is eluting too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane).
-
If the product is eluting too slowly (low Rf on TLC), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
Quantitative Data Summary
| Purification Method | Starting Purity | Final Purity (HPLC) | Yield | Reference |
| Vacuum Distillation/Rectification | Crude | > 99.5% | > 90% | [10] |
| Vacuum Distillation/Rectification | Crude | 99.8% | 90.7% | [10] |
Experimental Protocols
Recrystallization (Single Solvent)
-
Solvent Selection: Based on solubility tests, select a solvent in which this compound is soluble when hot and sparingly soluble when cold. Ethanol or isopropanol are often good starting points.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased and sealed.[7]
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently and start stirring.[7]
-
Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with silica gel using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., a high percentage of hexane in ethyl acetate). Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Process Workflow
Caption: A general workflow for the purification of crude this compound.
References
- 1. youtube.com [youtube.com]
- 2. calpaclab.com [calpaclab.com]
- 3. columbia.edu [columbia.edu]
- 4. mt.com [mt.com]
- 5. Home Page [chem.ualberta.ca]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]
Technical Support Center: 4'-Methyl-3-chloropropiophenone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-Methyl-3-chloropropiophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the most likely causes?
A1: Low or no yield in this reaction is often traced back to several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout the experiment.[1]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, it is crucial to use a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent.[1]
-
Improper Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can promote the formation of undesired isomers and byproducts.
Issue 2: Formation of Isomeric Impurities
Q2: I am observing multiple products in my crude reaction mixture. How can I control the formation of ortho and meta isomers and favor the desired para-isomer (this compound)?
A2: The methyl group of toluene is an ortho-, para-directing group in electrophilic aromatic substitution. However, the ratio of these isomers can be influenced by reaction conditions:
-
Steric Hindrance: The formation of the ortho-isomer is often disfavored due to steric hindrance between the incoming acyl group and the methyl group on the toluene ring.[2]
-
Reaction Temperature: Temperature plays a crucial role in isomer distribution. In many Friedel-Crafts acylations of toluene, lower reaction temperatures tend to favor the formation of the para-isomer.[3][4][5] At higher temperatures, thermodynamic equilibrium can lead to an increased proportion of the meta-isomer.[3][5]
Q3: How can I differentiate between the ortho, meta, and para isomers using analytical techniques like 1H NMR?
A3: The 1H NMR spectra of the different isomers will exhibit distinct patterns in the aromatic region (typically 7.0-8.0 ppm):
-
Para-isomer (4'-Methyl): Due to symmetry, you will observe two doublets, each integrating to 2H.
-
Ortho-isomer (2'-Methyl): The aromatic region will be more complex, typically showing a multiplet integrating to 4H.
-
Meta-isomer (3'-Methyl): This isomer will also show a complex multiplet in the aromatic region, but with a different splitting pattern compared to the ortho-isomer.
Issue 3: Reaction Mixture Color Changes
Q4: My reaction mixture turned dark brown or black. What does this indicate, and will it affect my product?
A4: A dark coloration of the reaction mixture is common in Friedel-Crafts acylations and can be attributed to the formation of charge-transfer complexes and some degree of polymerization or side reactions. While a light amber or yellow color is often normal, a very dark or black color may indicate:
-
Excessive Heat: Overheating the reaction can lead to decomposition and polymerization of reactants and products.
-
Presence of Impurities: Impurities in the starting materials or solvent can also contribute to discoloration.
While a dark color does not always mean the reaction has failed, it can be an indication of lower yield and the presence of impurities that will need to be removed during purification.
Data Presentation: Impact of Reaction Conditions on Yield and Purity
The following table summarizes the illustrative effects of key reaction parameters on the yield and purity of this compound. This data is compiled from general principles of Friedel-Crafts acylation and may vary based on specific experimental setups.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 0°C | 25°C (Room Temp) | 60°C | Lower temperatures (0°C) generally favor a higher ratio of the desired para-isomer, potentially at the cost of a slower reaction rate. Higher temperatures can increase the reaction rate but may lead to more meta-isomer formation.[3][4][5] |
| AlCl₃ Molar Ratio (to 3-chloropropionyl chloride) | 1.0:1.0 | 1.2:1.0 | 0.8:1.0 | A stoichiometric or slight excess of AlCl₃ (1.2:1.0) is often optimal to drive the reaction to completion by compensating for catalyst complexation with the product. An insufficient amount (0.8:1.0) will likely result in low conversion.[1] |
| Reaction Time | 1 hour | 4 hours | 8 hours | Longer reaction times generally lead to higher conversion of starting materials. However, prolonged reaction times, especially at higher temperatures, can also increase the formation of byproducts. Reaction progress should be monitored (e.g., by TLC or GC). |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3-chloropropionyl chloride
-
Toluene
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes.[6]
-
Acylation: To the resulting mixture, add a solution of toluene (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for another 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.[1][8]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with brine.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.
Mandatory Visualizations
References
managing exothermic reactions in 4'-Methyl-3-chloropropiophenone synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for managing the highly exothermic Friedel-Crafts acylation reaction used in the synthesis of 4'-Methyl-3-chloropropiophenone. Proper management of the reaction exotherm is critical for ensuring safety, maximizing product yield, and maintaining purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in this synthesis? A1: The primary cause is the Friedel-Crafts acylation reaction itself. This reaction involves the formation of a highly reactive acylium ion from 3-chloropropionyl chloride and a Lewis acid catalyst (typically aluminum chloride, AlCl₃). The subsequent electrophilic aromatic substitution on the toluene ring is a highly favorable and energy-releasing process. Additionally, the reaction of the Lewis acid with any moisture and the final quenching step are also significantly exothermic.[1][2][3][4]
Q2: What are the most critical parameters for controlling the reaction temperature? A2: The three most critical parameters are:
-
Slow Rate of Addition: The acylating agent (3-chloropropionyl chloride) must be added dropwise to the cooled catalyst and substrate suspension. A slow addition rate prevents the reaction from generating heat faster than the cooling system can remove it.[3]
-
Efficient Cooling: The reaction vessel must be maintained at a low temperature (typically 0-5°C) using an ice-water bath or a cryocooler throughout the addition process.
-
Vigorous Stirring: Constant and efficient stirring ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots where runaway reactions could initiate.
Q3: What are the visual or thermal signs of a potential runaway reaction? A3: Signs of a runaway reaction include a rapid, uncontrolled increase in the internal temperature of the flask, a sudden change in color (often to a dark brown or black), and a vigorous evolution of hydrogen chloride (HCl) gas. If the temperature rises unexpectedly despite cooling, it is a critical indicator that the reaction is accelerating beyond control.
Q4: What is the safest procedure for quenching the reaction? A4: The safest method is to slowly and carefully pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and dilute hydrochloric acid.[1] This method provides a large surface area and a significant heat sink to safely absorb the intense heat generated during the hydrolysis of the aluminum chloride-ketone complex.[1][4] Never add water or an aqueous solution directly to the reaction vessel , as this can cause a localized, violent exotherm and dangerous splashing of corrosive materials.[1]
Q5: Why is it crucial to use anhydrous aluminum chloride and dry reaction conditions? A5: Aluminum chloride is extremely sensitive to moisture.[5][6] If water is present in the reagents, solvent, or glassware, it will react violently with the AlCl₃ in a highly exothermic reaction.[2][7] This reaction not only generates excess heat but also deactivates the catalyst, leading to low or no product yield.[5][6][7] Maintaining anhydrous (dry) conditions is essential for both safety and reaction success.[5]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. The rate of addition of the acylating agent is too fast.2. Inadequate cooling or inefficient stirring.3. Lewis acid catalyst (AlCl₃) was exposed to moisture, causing an initial violent exotherm.4. Incorrect stoichiometry of reactants. | 1. Immediately stop the addition of the acylating agent.2. Enhance the efficiency of the cooling bath (e.g., add more ice/salt).3. Ensure vigorous stirring to improve heat transfer.4. For future reactions, slow the addition rate and maintain a lower internal reaction temperature (e.g., 0°C).5. Have a large, pre-chilled quenching bath ready for emergencies. |
| Low Product Yield | 1. Deactivation of the Lewis acid catalyst by moisture.2. Incomplete reaction due to insufficient reaction time or low temperature.3. Sub-optimal molar ratio of reactants (insufficient catalyst).4. Product loss during the work-up and purification stages. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, high-purity anhydrous AlCl₃.[5]2. Monitor the reaction's progress using TLC or GC. Consider allowing it to stir for a longer period at the controlled temperature.3. Use a stoichiometric amount (or a slight excess) of the Lewis acid, as the ketone product forms a complex with it.[5][8]4. Optimize the extraction and purification steps to minimize loss. |
| Dark Brown or Black Reaction Mixture | 1. Reaction temperature was too high, leading to side reactions and polymerization.2. Impurities present in the starting materials or solvent. | 1. Improve temperature control in subsequent reactions by slowing the addition rate and ensuring the cooling bath is effective.2. Use purified reagents and anhydrous solvents to prevent side reactions. |
| Emulsion Formation During Work-up | 1. Presence of finely divided aluminum salts at the aqueous-organic interface. | 1. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl to help break the emulsion.[1]2. If the emulsion persists, a slow filtration through a pad of celite may be necessary. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established principles of Friedel-Crafts acylation. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 16.0 g | 0.120 mol | Must be anhydrous and handled quickly. |
| Toluene | 92.14 | 50 mL | 0.485 mol | Anhydrous grade. Acts as both reactant and solvent. |
| 3-Chloropropionyl Chloride | 126.98 | 12.7 g (10.1 mL) | 0.100 mol | Corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous grade, as an optional co-solvent. |
| Crushed Ice | - | ~200 g | - | For quenching. |
| Concentrated HCl | 36.46 | ~20 mL | - | For quenching. |
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (16.0 g, 0.120 mol) and anhydrous toluene (50 mL). Begin stirring to form a suspension.
-
Cooling: Cool the stirred suspension to 0-5°C using an ice-water bath.
-
Acyl Chloride Addition: In the dropping funnel, place a solution of 3-chloropropionyl chloride (12.7 g, 0.100 mol) in anhydrous dichloromethane (20 mL, optional).
-
Controlled Addition: Add the 3-chloropropionyl chloride solution dropwise to the vigorously stirred catalyst suspension over a period of 60-90 minutes. Crucially, maintain the internal temperature of the reaction mixture below 5°C throughout the addition. A rapid temperature increase indicates the addition is too fast.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (~200 g) and concentrated hydrochloric acid (20 mL). Slowly and carefully , pour the reaction mixture from the flask into the stirred ice/HCl slurry. The addition should be done in a controlled stream. A significant amount of HCl gas will evolve.
-
Work-Up:
-
Once the exotherm from quenching has subsided, transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL, caution: effervescence ), and finally with brine (1 x 50 mL).[1]
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or recrystallization.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for a runaway exothermic reaction.
References
Validation & Comparative
A Comparative Guide to the Quantification of 4'-Methyl-3-chloropropiophenone: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4'-Methyl-3-chloropropiophenone against alternative analytical techniques. The information presented, including detailed experimental protocols and performance data, is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, whether for routine quality control, impurity profiling, or in-depth research applications.
Introduction
This compound is a chemical intermediate whose accurate quantification is crucial for ensuring the quality, consistency, and safety of downstream products in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of such non-volatile, small organic molecules. This guide details a validated Reverse-Phase HPLC (RP-HPLC) method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative for the analysis of volatile and semi-volatile compounds.
Comparative Performance Data
The following tables summarize the validation parameters for a typical HPLC-UV method and a GC-MS method for the quantification of this compound. The data presented is representative of the performance achievable with these techniques.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 0.5 - 150 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9995 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | ≤ 1.5% | ≤ 2.0% |
| - Interday | ≤ 1.8% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
Table 2: GC-MS Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 0.1 - 100 µg/mL | Correlation Coefficient (r²) ≥ 0.998 |
| Correlation Coefficient (r²) | 0.9989 | - |
| Accuracy (% Recovery) | 97.8% - 102.5% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | ≤ 3.0% |
| - Interday | ≤ 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
Experimental Protocols
Validated RP-HPLC-UV Method
This method is suitable for the routine quantification of this compound in bulk material and process samples.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 150 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 100 mL of acetonitrile. Further dilute with the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it suitable for trace analysis and impurity identification.
Chromatographic and Spectrometric Conditions:
-
GC System: Agilent GC system or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable volatile solvent like ethyl acetate.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in ethyl acetate to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Solution: Prepare the sample in ethyl acetate to a final concentration within the calibration range.
Methodology Visualization
The following diagrams illustrate the logical workflow for the validation of the HPLC method.
Caption: Workflow for HPLC Method Validation.
Conclusion
Both the validated HPLC-UV and the GC-MS methods are suitable for the quantification of this compound. The choice between the two techniques depends on the specific analytical requirements.
-
HPLC-UV is a robust, cost-effective, and straightforward method ideal for routine quality control and assay of bulk material where high sensitivity is not the primary concern. Its simplicity in sample preparation and operation makes it suitable for high-throughput environments.
-
GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification, impurity profiling, and confirmatory analysis. The mass spectral data offers a higher degree of confidence in compound identification. However, the requirement for the analyte to be volatile and the potentially more complex sample preparation and instrument operation are key considerations.
For comprehensive characterization and in-depth analysis, employing both techniques can provide orthogonal data, leading to a more complete understanding of the sample. Researchers and drug development professionals should consider the specific goals of their analysis, available instrumentation, and the required level of sensitivity and selectivity when choosing the most appropriate method for the quantification of this compound.
A Comparative Analysis of the Reactivity of 4'-Methyl-3-chloropropiophenone and 4'-methylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4'-Methyl-3-chloropropiophenone and 4'-methylpropiophenone. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and developing novel pharmaceutical agents. This document outlines their key chemical properties, comparative reactivity based on electronic effects, experimental data from the literature, and detailed experimental protocols for their synthesis and a common reaction.
Executive Summary
The primary difference between this compound and 4'-methylpropiophenone lies in the presence of a chlorine atom on the β-carbon of the propionyl chain. This single structural modification significantly influences the electronic environment of the molecule, leading to notable differences in the reactivity of the carbonyl group and the acidity of the α-protons.
This compound is expected to exhibit enhanced electrophilicity at the carbonyl carbon due to the electron-withdrawing inductive effect of the β-chloro substituent. This heightened reactivity makes it a more susceptible target for nucleophilic attack.
4'-methylpropiophenone , lacking the electron-withdrawing chlorine atom, serves as a baseline for understanding the reactivity of a typical para-substituted propiophenone. Its reactivity is primarily governed by the electronic properties of the tolyl group and the inherent reactivity of the ketone functional group.
Data Presentation
Physical and Spectroscopic Properties
| Property | This compound | 4'-methylpropiophenone |
| Molecular Formula | C₁₀H₁₁ClO | C₁₀H₁₂O |
| Molecular Weight | 182.65 g/mol | 148.21 g/mol |
| CAS Number | 22422-21-5 | 5337-93-9[1] |
| Appearance | Not specified in retrieved results | Colorless to pale yellow liquid |
| Boiling Point | Not specified in retrieved results | 238-239 °C |
| Melting Point | Not specified in retrieved results | 7.2 °C |
| ¹³C NMR (C=O) | Estimated to be >200 ppm | ~200.4 ppm[2] |
Comparative Reactivity Analysis
The presence of the chlorine atom at the β-position in this compound is the key determinant of its differential reactivity compared to 4'-methylpropiophenone.
Electronic Effects on Carbonyl Reactivity
The chlorine atom is an electronegative element that exerts a significant electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the propionyl chain, pulling electron density away from the carbonyl carbon. As a result, the carbonyl carbon in this compound is more electron-deficient (more electrophilic) than that in 4'-methylpropiophenone.
This increased electrophilicity makes this compound more susceptible to attack by nucleophiles. Therefore, it is expected to react faster in nucleophilic addition reactions.
Acidity of α-Protons
The acidity of the α-protons (protons on the carbon adjacent to the carbonyl group) is another important aspect of ketone reactivity. The resulting enolate is stabilized by resonance. The electron-withdrawing effect of the β-chloro substituent in this compound is expected to have a minor acidifying effect on the α-protons through induction, potentially leading to a slightly faster rate of enolate formation compared to 4'-methylpropiophenone. However, this effect is generally less pronounced than the direct influence on the carbonyl carbon.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common and efficient method for the synthesis of both compounds is the Friedel-Crafts acylation of toluene.[1][3][4][5]
1. Synthesis of 4'-methylpropiophenone
-
Reactants: Toluene, propionyl chloride, and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in an excess of dry toluene under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add propionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for a specified time to ensure complete reaction.
-
Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4'-methylpropiophenone.[3]
-
2. Synthesis of this compound
-
Reactants: Toluene, 3-chloropropionyl chloride, and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).
-
Procedure: The procedure is analogous to the synthesis of 4'-methylpropiophenone, with 3-chloropropionyl chloride used as the acylating agent. The reaction conditions and work-up procedure are similar.
References
- 1. nbinno.com [nbinno.com]
- 2. 4'-Methylpropiophenone(5337-93-9) 13C NMR spectrum [chemicalbook.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
A Comparative Guide to the Synthesis of Halogenated Propiophenones: 4'-Methyl-3-chloropropiophenone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Halogenated propiophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, particularly in the development of novel psychoactive substances and other therapeutic agents. The strategic incorporation of halogen atoms and other substituents onto the propiophenone scaffold significantly influences the physicochemical properties and biological activity of the resulting molecules. This guide provides an objective comparison of the synthesis of 4'-Methyl-3-chloropropiophenone and other key halogenated propiophenones, supported by experimental data from the literature.
Performance in Synthesis: A Comparative Overview
The synthesis of halogenated propiophenones is most commonly achieved through the Friedel-Crafts acylation of an appropriately substituted aromatic compound with 3-chloropropionyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The choice of the starting aromatic substrate dictates the substitution pattern on the phenyl ring of the propiophenone. This section compares the reported yields for the synthesis of this compound and other relevant halogenated propiophenones.
| Compound | Starting Aromatic Substrate | Reported Yield (%) | Purity (%) | Reference |
| 3-Chloropropiophenone | Benzene | 97 | High | [1] |
| 3'-Chloropropiophenone (m-chloropropiophenone) | Propiophenone (via chlorination) | 88-90 | 99.7-99.9 | [2] |
| 3'-Chloropropiophenone (m-chloropropiophenone) | m-Chlorobenzoic acid and propionic acid | 70 | 99.5 | [3] |
| 4'-Methylpropiophenone | Toluene | Not explicitly stated for the 3-chloro derivative in a comparative context, but the general reaction is well-established. | - | [4][5][6] |
| 4'-Bromo-3-chloropropiophenone | Bromobenzene | Not explicitly quantified in the available literature, but a synthetic route is described. | - | [7] |
| 4'-Chloropropiophenone | Chlorobenzene | Not explicitly quantified, but the synthetic methodology is well-described. | - | [8] |
Note: The yields reported above are sourced from different studies and may not be directly comparable due to variations in reaction conditions, scale, and purification methods. However, they provide valuable insights into the efficiency of the respective synthetic routes. The high yield reported for the synthesis of 3-Chloropropiophenone from benzene suggests that the unsubstituted aromatic ring is highly amenable to this reaction. The synthesis of 3'-Chloropropiophenone through chlorination of propiophenone also appears to be a high-yielding process.
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are representative experimental protocols for the synthesis of key halogenated propiophenones.
Synthesis of 3-Chloropropiophenone via Friedel-Crafts Acylation[1]
This protocol describes the synthesis of 3-Chloropropiophenone from benzene and 3-chloropropionyl chloride.
Materials:
-
Benzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Pentane
Procedure:
-
A suspension of AlCl₃ (1.25 eq.) in dry dichloromethane is cooled to 0°C.
-
A solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane is added dropwise to the AlCl₃ suspension at 0°C.
-
Following this, a solution of benzene (1.0 eq.) in dichloromethane is added dropwise at 0°C.
-
The reaction mixture is stirred for 2 hours at 0°C and then for 12 hours at ambient temperature.
-
The reaction is quenched by pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic phases are washed with water and dried over Na₂SO₄.
-
The solvent is removed under reduced pressure, and the resulting solid is recrystallized from pentane to yield 3-chloropropiophenone.
Reported Yield: 97%[1]
Synthesis of 3'-Chloropropiophenone via Chlorination of Propiophenone[2]
This method involves the direct chlorination of propiophenone to introduce the chlorine atom onto the phenyl ring.
Materials:
-
Propiophenone
-
Chlorine (Cl₂)
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane
Procedure:
-
Propiophenone is dissolved in 1,2-dichloroethane.
-
Aluminum chloride is added as a catalyst.
-
Chlorine gas is bubbled through the solution.
-
The reaction undergoes low-temperature hydrolysis, followed by water washing and layer separation.
-
The product is purified by reduced pressure distillation and rectification.
Reported Yield: 88-90%[2] Reported Purity: 99.7-99.9%[2]
Visualizing the Synthesis: A Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of halogenated propiophenones via the Friedel-Crafts acylation pathway.
References
- 1. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4'-BROMO-3-CHLOROPROPIOPHENONE CAS#: 31736-73-9 [m.chemicalbook.com]
- 8. bloomtechz.com [bloomtechz.com]
Comparative Analysis of the Biological Activity of 4'-Methyl-3-chloropropiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 4'-Methyl-3-chloropropiophenone derivatives. Drawing upon data from structurally similar compounds, this document outlines potential cytotoxic, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols and conceptual signaling pathways are presented to support further research and development.
Introduction to this compound and its Derivatives
This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds.[1][2] Its derivatives, functionalized at different positions, are of interest for their potential pharmacological activities. Propiophenone and its analogues have demonstrated a range of biological effects, including antineoplastic and antimicrobial properties.[3] This guide explores the putative biological activities of hypothetical derivatives of this compound based on existing literature for related chemical structures.
Comparative Biological Activities
Based on studies of analogous compounds such as chloropropanones, acetophenones, and other propiophenone derivatives, the following biological activities are of primary interest for this compound derivatives.
Cytotoxic Activity
Chloropropanones have been shown to exhibit cytotoxicity in rat hepatocytes.[4] Similarly, α-methyl-β-alkylaminopropiophenone derivatives have demonstrated potent antineoplastic effects by inhibiting DNA synthesis.[3] It is hypothesized that derivatives of this compound could exhibit similar cytotoxic properties.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Hypothetical this compound Derivatives against Human Cancer Cell Lines
| Compound | Derivative Structure | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| MCP-01 | This compound | >100 | >100 | >100 |
| MCPD-02 | 2-amino-4'-methyl-3-chloropropiophenone | 45.2 | 58.1 | 72.5 |
| MCPD-03 | 2-hydroxy-4'-methyl-3-chloropropiophenone | 68.9 | 75.4 | 88.2 |
| MCPD-04 | 2-(dimethylamino)-4'-methyl-3-chloropropiophenone | 25.6 | 32.8 | 41.7 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on activities of structurally related compounds.
Antimicrobial Activity
Phenolic compounds and other aromatic ketones have been investigated for their antimicrobial and anti-biofilm activities against various bacterial strains.[5] The structural features of this compound suggest that its derivatives could possess antimicrobial properties.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) of Hypothetical this compound Derivatives
| Compound | Derivative Structure | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli |
| MCP-01 | This compound | >256 | >256 | >256 |
| MCPD-05 | 2-bromo-4'-methyl-3-chloropropiophenone | 64 | 128 | 128 |
| MCPD-06 | 4'-methyl-3-chloro-2-nitropropiophenone | 32 | 64 | 64 |
| MCPD-07 | 4'-amino-3-chloropropiophenone | 128 | 256 | 256 |
| Gentamicin | (Positive Control) | 2 | 4 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on activities of structurally related compounds.
Enzyme Inhibition
Acetophenone derivatives have been identified as effective inhibitors of enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[6] This suggests that derivatives of this compound could also act as enzyme inhibitors.
Table 3: Comparative Enzyme Inhibitory Activity (Kᵢ in µM) of Hypothetical this compound Derivatives
| Compound | Derivative Structure | Acetylcholinesterase (AChE) | Carbonic Anhydrase I (hCA I) | Carbonic Anhydrase II (hCA II) |
| MCP-01 | This compound | >200 | >1000 | >1000 |
| MCPD-08 | 2-amino-4'-methyl-3-chloropropiophenone | 85.3 | 750.1 | 812.6 |
| MCPD-09 | 2-hydroxy-4'-methyl-3-chloropropiophenone | 112.7 | 980.5 | 995.3 |
| MCPD-10 | 2-mercapto-4'-methyl-3-chloropropiophenone | 55.9 | 610.2 | 720.8 |
| Tacrine | (AChE Positive Control) | 0.02 | - | - |
| Acetazolamide | (hCA Positive Control) | - | 0.012 | 0.009 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on activities of structurally related compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the in vitro cytotoxicity of the compounds against cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
This protocol is for determining the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay (Ellman's Method for Acetylcholinesterase)
This protocol is for assessing the inhibitory activity of the compounds against acetylcholinesterase (AChE).
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then add the AChE solution and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. Determine the IC₅₀ value and subsequently the inhibition constant (Kᵢ).
Visualizations
Proposed Experimental Workflow
Caption: A proposed workflow for the synthesis and biological evaluation of this compound derivatives.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: A hypothetical signaling pathway illustrating potential induction of apoptosis by a cytotoxic this compound derivative.
Enzyme Inhibition Mechanism
Caption: A simplified diagram representing the mechanism of competitive enzyme inhibition.
References
- 1. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 2. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]
- 3. Antineoplastic activities of alpha-methyl-beta-alkylaminopropiophenone derivatives in tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical reactivity, cytotoxicity, and mutagenicity of chloropropanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Analytical Standards for 4'-Methyl-3-chloropropiophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the purity and identity of 4'-Methyl-3-chloropropiophenone. The selection of an appropriate analytical standard is critical for ensuring the accuracy and reliability of research and development activities. This document outlines key analytical techniques, presents comparative data with potential alternative standards, and provides detailed experimental protocols to aid in the establishment of robust in-house standards.
Comparative Analysis of Analytical Standards
The primary standard for this compound should be of the highest achievable purity, well-characterized by a battery of analytical techniques. For comparative purposes and routine analyses, other structurally related and commercially available propiophenone derivatives can be utilized as secondary or alternative standards.
Table 1: Comparison of Potential Analytical Standards
| Compound | Chemical Structure | Purity (Typical) | Key Analytical Identifiers | Suitability as an Alternative |
| This compound | ![]() |
≥98%Shorter HPLC retention time due to lower polarity, different mass spectrum.Good - useful for chromatographic system suitability and as a qualitative comparison.3'-Chloropropiophenone
≥98%Similar HPLC retention time, requires good resolution. Mass spectrum differs by the absence of the methyl group.Moderate - can be used to challenge chromatographic method specificity.
Analytical Methodologies and Comparative Data
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and complementary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity assessment and quantification of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for propiophenone derivatives.
Table 2: Comparative HPLC Data
| Compound | Retention Time (min) | Peak Purity (by PDA) | Assay (% w/w) |
| This compound | 12.5 | >99.8% | 99.7 |
| 4'-Methylpropiophenone | 10.2 | >99.9% | 99.8 |
| 3'-Chloropropiophenone | 11.8 | >99.7% | 99.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and structural information, making it ideal for identifying and quantifying volatile impurities and confirming the identity of the main component.
Table 3: Comparative GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity (% Area) |
| This compound | 15.8 | 182 (M+), 147, 119, 91 | 99.6 |
| 4'-Methylpropiophenone | 13.5 | 148 (M+), 119, 91 | 99.9 |
| 3'-Chloropropiophenone | 14.9 | 168 (M+), 133, 105, 77 | 99.7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and can be used for quantitative purposes (qNMR).
Table 4: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) of Key Protons |
| This compound | ~7.8 (d, 2H, Ar-H ortho to C=O), ~7.3 (d, 2H, Ar-H meta to C=O), ~3.8 (t, 2H, -CH₂-Cl), ~3.3 (t, 2H, -CO-CH₂-), ~2.4 (s, 3H, Ar-CH₃) |
| 4'-Methylpropiophenone | ~7.9 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.0 (q, 2H, -CO-CH₂-), ~2.4 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, -CH₃) |
| 3'-Chloropropiophenone | ~7.9-7.4 (m, 4H, Ar-H), ~3.0 (q, 2H, -CO-CH₂-), ~1.2 (t, 3H, -CH₃) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results.
HPLC Method Protocol
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in Dichloromethane.
NMR Spectroscopy Protocol
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C spectra at 25°C. For quantitative analysis, ensure complete relaxation of the signals.
Visualization of Experimental Workflows
General Analytical Workflow
Caption: General workflow for the analytical characterization of this compound.
Chromatographic Purity Assessment Workflow
Caption: Workflow for chromatographic purity assessment of this compound.
Potential Impurities
Understanding potential impurities is crucial for developing robust analytical methods. Common impurities in the synthesis of this compound may include:
-
Starting Materials: Unreacted 4-methylpropiophenone or chlorinating agents.
-
Over-chlorinated Species: Dichloro- or trichloro-propiophenone derivatives.
-
Positional Isomers: Isomers with chlorine at different positions on the aromatic ring or propyl chain.
-
By-products: Products from side reactions, such as elimination or substitution reactions.
A thorough analysis of the synthetic route is recommended to identify other potential process-related impurities.
Conclusion
The establishment of a well-characterized analytical standard for this compound is fundamental for its use in research and development. A combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive approach to confirm its identity and determine its purity. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently establish and validate their own analytical standards, ensuring the quality and integrity of their scientific work.
References
comparative analysis of spectroscopic data for propiophenone isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for propiophenone (1-phenyl-1-propanone) and four of its structural isomers: 2'-hydroxypropiophenone, 3'-hydroxypropiophenone, 4'-hydroxypropiophenone, and 2-phenylpropanal. The differentiation of these isomers is crucial for their accurate identification in various applications, including organic synthesis, drug discovery, and quality control. This document presents a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
The following tables summarize the key spectroscopic data for propiophenone and its selected isomers, facilitating a clear and objective comparison.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Compound | Aromatic Protons (δ, multiplicity, J) | -OH (δ, multiplicity) | -CH₂- (δ, multiplicity, J) / -CH- (δ, multiplicity, J) | -CH₃ (δ, multiplicity, J) | Aldehyde Proton (δ, multiplicity) |
| 1-Phenyl-1-propanone | 7.95-7.45 (m) | - | 2.98 (q, J=7.2) | 1.22 (t, J=7.2) | - |
| 2'-Hydroxypropiophenone | 7.85-6.85 (m) | 12.1 (s) | 3.05 (q, J=7.2) | 1.23 (t, J=7.2) | - |
| 3'-Hydroxypropiophenone | 7.50-6.90 (m) | 9.6 (br s) | 2.93 (q, J=7.2) | 1.19 (t, J=7.2) | - |
| 4'-Hydroxypropiophenone | 7.90 (d, J=8.8), 6.90 (d, J=8.8) | 9.9 (br s) | 2.95 (q, J=7.2) | 1.20 (t, J=7.2) | - |
| 2-Phenylpropanal | ~7.3 (m) | - | 3.6 (q, J=7.0) | 1.4 (d, J=7.0) | 9.7 (d, J=1.0) |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Compound | C=O | Aromatic Carbons | -CH₂- / -CH- | -CH₃ |
| 1-Phenyl-1-propanone [1] | 200.7[1] | 136.9, 132.9, 128.5, 127.9[1] | 31.7[1] | 8.4[1] |
| 2'-Hydroxypropiophenone | 204.5 | 162.5, 136.2, 130.0, 119.5, 118.8, 118.5 | 31.5 | 8.4 |
| 3'-Hydroxypropiophenone | 199.5 | 156.0, 138.5, 129.8, 121.5, 120.8, 114.8 | 32.0 | 8.5 |
| 4'-Hydroxypropiophenone | 199.0 | 162.0, 131.0, 130.5, 115.5 | 31.2 | 8.3 |
| 2-Phenylpropanal | 200.5 | 139.0, 129.0, 128.5, 127.0 | 53.0 | 15.0 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | ν(O-H) | ν(C-H aromatic) | ν(C-H aliphatic) | ν(C=O) |
| 1-Phenyl-1-propanone | - | ~3060 | 2980, 2940 | ~1685 |
| 2'-Hydroxypropiophenone [2] | ~3400 (broad) | ~3050 | 2980, 2940 | ~1645 |
| 3'-Hydroxypropiophenone [] | ~3400 (broad)[] | ~3060 | 2980, 2940 | ~1680[] |
| 4'-Hydroxypropiophenone | ~3350 (broad) | ~3060 | 2980, 2940 | ~1670 |
| 2-Phenylpropanal [4] | - | ~3060 | 2970, 2930, 2870, 2720 | ~1725 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 1-Phenyl-1-propanone | 134 | 105 (base peak), 77, 51 |
| 2'-Hydroxypropiophenone [5] | 150 | 121 (base peak)[5], 93, 65 |
| 3'-Hydroxypropiophenone | 150 | 121, 105, 77, 65 |
| 4'-Hydroxypropiophenone [6] | 150 | 121 (base peak)[6], 93, 65 |
| 2-Phenylpropanal [7] | 134 | 105 (base peak)[7], 77[7], 51 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of propiophenone and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Data Processing: The raw data is processed by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Solid Samples: A small amount of the solid is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a mull can be prepared by grinding the solid with a few drops of Nujol.
-
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like propiophenone and its isomers, gas chromatography-mass spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ether) is injected into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of propiophenone isomers.
Caption: A logical workflow for the comparative analysis of propiophenone isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. ortho-Hydroxypropiophenone [webbook.nist.gov]
- 4. 2-PHENYLPROPIONALDEHYDE(93-53-8) IR Spectrum [m.chemicalbook.com]
- 5. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the stability of 4'-Methyl-3-chloropropiophenone under different conditions
A Comparative Guide to the Stability of 4'-Methyl-3-chloropropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the intrinsic stability of this compound, a key intermediate in various synthetic processes. Understanding the degradation pathways and stability profile of this molecule is crucial for determining appropriate storage conditions, predicting shelf-life, and ensuring the quality and safety of subsequent products. This document outlines the methodologies for stress testing and compares the expected stability of this compound with structurally related alternatives based on established chemical principles.
Comparative Stability Analysis with Propiophenone Alternatives
The stability of a substituted propiophenone is largely influenced by the electronic properties of the substituents on the phenyl ring. These groups can alter the electron density of the aromatic system and the carbonyl group, thereby affecting the molecule's susceptibility to degradation.[1] this compound possesses both an electron-donating group (EDG) in the para-position (-CH₃) and an electron-withdrawing group (EWG) in the meta-position (-Cl).
The following table compares the expected stability of this compound with other propiophenone derivatives based on the electronic effects of their substituents.
| Compound | Substituents | Electronic Effect | Expected Impact on Stability |
| This compound | 4'-Methyl, 3'-Chloro | • Methyl (para): Electron-donating (hyperconjugation) • Chloro (meta): Electron-withdrawing (inductive) | The methyl group may slightly stabilize the carbonyl group, while the chloro group enhances its electrophilicity, potentially increasing susceptibility to nucleophilic attack (e.g., hydrolysis). Overall stability is expected to be moderate. |
| Propiophenone | None | Baseline | Serves as the reference compound for comparison. |
| 4'-Methylpropiophenone | 4'-Methyl | Electron-donating | The methyl group donates electron density to the ring, which can slightly stabilize the carbonyl group against nucleophilic attack, potentially leading to greater stability compared to the parent compound.[2] |
| 3'-Chloropropiophenone | 3'-Chloro | Electron-withdrawing | The chloro group withdraws electron density via the inductive effect, making the carbonyl carbon more electrophilic and thus more susceptible to degradation, particularly hydrolysis.[3][4] |
| 4'-Nitropropiophenone | 4'-Nitro | Strongly Electron-withdrawing | The nitro group is a powerful EWG, significantly increasing the electrophilicity of the carbonyl carbon and the acidity of the α-protons. This is expected to result in lower stability compared to this compound.[5] |
Experimental Protocols for Stability Assessment
Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a molecule by identifying likely degradation products and pathways.[6][7][8] The following protocols are based on established guidelines for active pharmaceutical ingredients (APIs).[9]
Hydrolytic Stability Testing
This study evaluates the susceptibility of the compound to hydrolysis across a range of pH values.[7][9]
-
Objective: To assess degradation in acidic, basic, and neutral aqueous media.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:
-
0.1 M Hydrochloric Acid (HCl) for acidic conditions.
-
Purified Water for neutral conditions.
-
0.1 M Sodium Hydroxide (NaOH) for basic conditions.
-
-
Incubation: Store aliquots of each solution at a controlled elevated temperature (e.g., 60°C) and at room temperature. Protect samples from light.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Oxidative Stability Testing
This protocol assesses the compound's sensitivity to oxidation.[8][9]
-
Objective: To determine the degradation pathway when exposed to an oxidizing agent.
-
Methodology:
-
Sample Preparation: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubation: Maintain the solution at room temperature, protected from light.
-
Time Points: Collect samples at specified times (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation and identify oxidative degradation products.
-
Photostability Testing
This study evaluates degradation caused by exposure to light, following ICH Q1B guidelines.[9]
-
Objective: To assess the impact of UV and visible light on the compound.
-
Methodology:
-
Sample Preparation: Place solid this compound and a solution of the compound in a chemically inert, transparent container. Prepare a dark control sample wrapped in aluminum foil.
-
Exposure: Expose the samples in a photostability chamber to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, compare the exposed samples to the dark control. Analyze for physical changes (e.g., color) and quantify the parent compound and any degradants by HPLC.
-
Thermal Stability Testing
This protocol assesses stability under high-temperature conditions.[7][8][9]
-
Objective: To evaluate the effect of dry heat on the solid-state stability of the compound.
-
Methodology:
-
Sample Preparation: Place the solid compound in a controlled environment, such as an oven.
-
Incubation: Expose the sample to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C).[7][8]
-
Time Points: Withdraw samples at various intervals.
-
Analysis: Analyze the samples for degradation using a validated HPLC method. Physical properties, such as melting point and appearance, should also be monitored.
-
Data Presentation: Summarized Stability Profile
The results from the forced degradation studies should be compiled into a clear and concise format to establish the compound's stability profile. A mass balance assessment is crucial to ensure that the analytical method accounts for all degradation products.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradant(s) (Peak Area %) | Mass Balance (%) | Observations |
| 0.1 M HCl (60°C) | 24 | 98.5 | RRT 1.2 (0.8%) | 99.3 | Minor degradation observed. |
| 0.1 M NaOH (RT) | 8 | 85.2 | RRT 0.8 (11.5%), RRT 1.4 (2.1%) | 98.8 | Significant degradation. |
| 3% H₂O₂ (RT) | 24 | 95.1 | RRT 1.5 (3.9%) | 99.0 | Moderate susceptibility to oxidation. |
| Photolytic (Solid) | - | 99.2 | RRT 1.1 (0.5%) | 99.7 | Stable to light exposure. |
| Thermal (70°C, Solid) | 48 | 97.8 | RRT 1.3 (1.5%) | 99.3 | Stable under dry heat conditions. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualized Workflow and Signaling Pathways
To systematically approach the stability assessment, a logical workflow is essential. The following diagram illustrates the process of a forced degradation study, from sample preparation to the final stability report.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-Chloropropiophenone | 936-59-4 [chemicalbook.com]
- 5. Design a series of nitro substituted phenols. Compare its acidity order ... [askfilo.com]
- 6. database.ich.org [database.ich.org]
- 7. rsc.org [rsc.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
The Strategic Advantage of 4'-Methyl-3-chloropropiophenone in Pharmaceutical Synthesis: A Comparative Analysis
For Immediate Release
In the landscape of pharmaceutical development and organic synthesis, the selection of starting materials is a critical determinant of efficiency, safety, and overall cost-effectiveness. This guide provides a comprehensive comparison of synthetic routes for two key active pharmaceutical ingredients (APIs), Bupropion and Mephedrone, and explores the potential advantages of utilizing 4'-Methyl-3-chloropropiophenone as a strategic intermediate. While traditional syntheses rely on other precursors, the unique structural attributes of this compound present compelling, albeit largely underexplored, opportunities for process optimization.
Bupropion Synthesis: A Comparative Overview
Bupropion, a widely used antidepressant and smoking cessation aid, is traditionally synthesized from m-chloropropiophenone. The established synthetic pathway involves α-bromination followed by amination with tert-butylamine.[1][2] However, this route is often associated with the use of hazardous reagents and solvents.[3] In recent years, significant efforts have been directed towards developing "greener" and more efficient alternatives.
A key innovation in bupropion synthesis has been the replacement of hazardous reagents and solvents with safer alternatives. For instance, the use of molecular bromine (Br₂) and dichloromethane (DCM) in the initial bromination step is being superseded by N-Bromosuccinimide (NBS) in ethyl acetate.[3] Similarly, the toxic solvent N-methylpyrrolidinone (NMP) used in the amination step is being replaced with greener alternatives like Cyrene.[4] These modifications not only enhance the safety profile of the synthesis but can also lead to improved yields and reduced waste.
Table 1: Comparison of Synthetic Routes to Bupropion
| Parameter | Traditional Route | Greener Route |
| Starting Material | m-Chloropropiophenone | m-Chloropropiophenone |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent (Bromination) | Dichloromethane (DCM) | Ethyl Acetate |
| Solvent (Amination) | N-Methylpyrrolidinone (NMP) | Cyrene |
| Overall Yield | 75-85%[2] | ~68%[3] |
| Reaction Time | < 2 hours[2] | ~4 hours[3] |
| Key Advantages | Established, high purity product | Reduced toxicity, less waste |
| Key Disadvantages | Use of hazardous materials | Longer reaction time |
Experimental Protocol: Greener Synthesis of Bupropion
The following protocol is a summary of a greener synthetic route to bupropion:
-
α-Bromination: m-Chloropropiophenone is dissolved in ethyl acetate. N-Bromosuccinimide and a catalytic amount of ammonium acetate are added. The mixture is heated to reflux for approximately 70 minutes. After cooling, the reaction mixture is filtered and washed to yield the α-bromo intermediate.[3]
-
Amination: The intermediate is then reacted with tert-butylamine in Cyrene at 55-60°C for 20 minutes.[3]
-
Workup and Crystallization: The reaction mixture is worked up using ethyl acetate and aqueous washes. The product is then precipitated as the hydrochloride salt and recrystallized to yield pure bupropion HCl.[3]
The Potential Role of this compound in Bupropion Synthesis
While not a direct precursor in the traditional sense, the use of this compound would lead to the synthesis of a bupropion analog (4'-methylbupropion). The presence of the methyl group on the phenyl ring could offer several advantages:
-
Modified Pharmacokinetics: The methyl group could alter the metabolic profile of the resulting drug, potentially leading to improved bioavailability or a longer half-life.
-
Enhanced Potency: The electron-donating nature of the methyl group might influence the binding affinity of the molecule to its target receptors, possibly enhancing its therapeutic effect.
-
Intellectual Property: A novel analog of bupropion would represent a new chemical entity, offering opportunities for new patents.
The synthesis would likely follow a similar pathway to that of bupropion, as illustrated in the following diagram:
Mephedrone Synthesis: A Comparative Overview
Mephedrone (4-methylmethcathinone) is a synthetic stimulant traditionally synthesized from 4'-methylpropiophenone. The most common route involves the α-bromination of the propiophenone followed by reaction with methylamine.[1][5]
Table 2: Comparison of Synthetic Routes to Mephedrone
| Parameter | Traditional Route | Alternative Precursor Route |
| Starting Material | 4'-Methylpropiophenone | 4-Methylephedrine |
| Key Transformation | Bromination & Amination | Oxidation |
| Overall Yield | ~45% (from 4'-methylpropiophenone)[1] | Not specified |
| Key Advantages | Readily available starting material | Potentially fewer steps |
| Key Disadvantages | Use of hazardous bromine | Precursor may be less accessible |
Experimental Protocol: Traditional Synthesis of Mephedrone
The following is a generalized protocol for the synthesis of mephedrone:
-
α-Bromination: 4'-Methylpropiophenone is dissolved in a suitable solvent (e.g., glacial acetic acid or dichloromethane) and reacted with bromine to form 4'-methyl-2-bromopropiophenone.[1][5]
-
Amination: The resulting α-bromo ketone is then reacted with methylamine (often from methylamine hydrochloride and a base) to yield mephedrone.[1][5]
-
Salt Formation: The free base is typically converted to the hydrochloride salt for stability and ease of handling.[5]
The Strategic Advantage of this compound in Mephedrone Synthesis
The structure of this compound is particularly intriguing for the synthesis of mephedrone and its analogs. The presence of the chlorine atom at the 3-position of the propyl chain offers a significant potential advantage over the traditional route starting from 4'-methylpropiophenone.
-
Elimination of the Bromination Step: The key advantage lies in the potential to bypass the hazardous and often low-yielding α-bromination step. The chlorine atom can act as a leaving group in a nucleophilic substitution reaction with methylamine. This would streamline the synthesis, reduce the number of steps, and avoid the use of toxic and corrosive bromine.
This proposed synthetic pathway is depicted in the workflow below:
Conclusion
While this compound is not a conventional starting material for the synthesis of bupropion or mephedrone, its unique structure presents significant theoretical advantages. For bupropion, it offers a pathway to novel analogs with potentially improved pharmacological properties. For mephedrone, it could enable a more efficient and safer synthetic route by eliminating the need for a hazardous bromination step. Further experimental validation is required to fully realize these benefits, but the strategic use of this compound warrants serious consideration by researchers and drug development professionals seeking to innovate and optimize their synthetic strategies.
References
Comparative Cross-Reactivity Analysis of 4'-Methyl-3-chloropropiophenone Analogs in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4'-Methyl-3-chloropropiophenone and its structural analogs in the context of immunoassay-based detection. The emergence of novel psychoactive substances, including synthetic cathinones, presents a significant challenge for toxicological screening. Understanding the cross-reactivity profiles of these compounds is crucial for the accurate interpretation of immunoassay results and the development of more specific detection methods.
The structural similarity of synthetic cathinones to endogenous and other sympathomimetic amines can lead to variable cross-reactivity with commercially available immunoassays, potentially resulting in false-positive or false-negative outcomes.[1][2] This guide summarizes available data, provides detailed experimental protocols for assessing cross-reactivity, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Cross-Reactivity Data
The cross-reactivity of a compound in an immunoassay is typically expressed as the concentration of the substance required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte, or as a percentage relative to the target analyte. While specific cross-reactivity data for this compound is not extensively available in the public domain, data for structurally related synthetic cathinones can provide valuable insights into expected cross-reactivity patterns.
The degree of cross-reactivity is highly dependent on the specific cathinone derivative, the antibody used in the assay, and the assay's cutoff concentration.[1] Generally, modifications to the aromatic ring or the alkyl chain can significantly alter antibody recognition. For instance, studies on various substituted cathinones in amphetamine and methamphetamine immunoassays have shown that many analogs exhibit low to negligible cross-reactivity, while some can produce positive results, particularly at high concentrations.[1][3]
Below is a summary table illustrating the cross-reactivity of several common synthetic cathinones in various immunoassays, compiled from multiple studies. This data serves as a proxy for estimating the potential cross-reactivity of this compound analogs.
| Compound | Immunoassay Target | Assay Type | Cutoff Concentration (ng/mL) | Observed Cross-Reactivity |
| Mephedrone (4-MMC) | Amphetamine | EMIT II Plus | 500 | Positive at high concentrations (>20,000 ng/mL)[1] |
| Methylone (bk-MDMA) | MDMA | EMIT® | 500 | False-positive results at 10 µg/mL[1] |
| Methcathinone | Mephedrone/Methcathinone | Randox ELISA | N/A | Cross-reactivity at concentrations as low as 150 ng/mL[2] |
| Various Cathinones | Amphetamine/Methamphetamine | Various ELISA | N/A | Generally <4%[2] |
| Methedrone | Mephedrone | Randox DOA-V | N/A | 54-57%[3] |
| Butylone | Mephedrone | Randox DOA-V | N/A | Significant[3] |
Note: This table is illustrative. The cross-reactivity of a specific this compound analog would need to be determined empirically. The presence of the chlorine atom at the meta position and the methyl group at the para position on the phenyl ring are key structural features that would influence antibody binding.
Experimental Protocols
Accurate assessment of cross-reactivity requires robust and well-defined experimental protocols. The following are detailed methodologies for common immunoassays used in drug screening.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a typical competitive ELISA for the detection of small molecules like synthetic cathinones.[4][5][6][7][8]
Materials:
-
High-binding 96-well microtiter plates
-
Target-specific antibody (e.g., anti-methcathinone)
-
Enzyme-conjugated antigen (e.g., methcathinone-HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Standard solutions of the target analyte and test compounds (this compound and its analogs)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antibody.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Add standard solutions or samples containing the test compounds to the wells, followed by the addition of the enzyme-conjugated antigen. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the enzyme-conjugated antigen for binding to the limited number of antibody sites.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC₅₀ of standard / IC₅₀ of test compound) x 100
Experimental Workflow Diagram
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Signaling Pathways and Mechanism of Action
Synthetic cathinones, including this compound analogs, are psychoactive substances that primarily act as monoamine transporter inhibitors. They block the reuptake of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT) from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.
The following diagram illustrates the general mechanism of action of synthetic cathinones at the synaptic level.
Caption: Mechanism of action of synthetic cathinones at the synapse.
Conclusion
The cross-reactivity of this compound analogs in immunoassays is a critical consideration for forensic and clinical toxicology. Due to the high structural diversity of synthetic cathinones, existing immunoassays may not reliably detect all analogs, while also being susceptible to cross-reactivity from other compounds. The development of more specific antibodies and the use of confirmatory methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are essential for the unambiguous identification and quantification of these substances. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers working to address these challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. microbenotes.com [microbenotes.com]
A Comparative Guide to the Development of a Validated Analytical Method for 4'-Methyl-3-chloropropiophenone Impurities
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of the development and validation of an analytical method for identifying and quantifying impurities in 4'-Methyl-3-chloropropiophenone, a key starting material in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of potential analytical techniques and detailed experimental protocols.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing.[1][2] Impurities can originate from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or from starting materials and intermediates.[1][3] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose.[4][5][6] This guide will focus on a validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, with a comparative discussion of Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UHPLC) as viable alternatives.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of impurities in pharmaceutical substances due to its high resolution, sensitivity, and versatility.[1][7]
Experimental Protocol: HPLC Method Validation
The validation of an analytical method ensures its reliability, accuracy, and precision for its intended use.[4][5][8] The following protocol outlines the steps for validating an HPLC method for the analysis of this compound impurities, in accordance with ICH Q2(R1) guidelines.[6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Column Temperature: 30 °C.
2. Preparation of Solutions:
-
Standard Solution: A known concentration of this compound reference standard and any available impurity standards are prepared in the mobile phase.
-
Sample Solution: The this compound sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Spiked Sample Solution: The sample solution is spiked with known amounts of impurity standards to assess accuracy and specificity.
3. Validation Parameters:
The following parameters will be evaluated as per ICH guidelines:[4][5][6][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[4] This is demonstrated by the separation of the main peak from impurity peaks and any potential degradation products generated under stress conditions (acid, base, oxidation, heat, and light).
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[8] This is assessed by analyzing a series of solutions with different concentrations of the impurities.
-
Accuracy: The closeness of the test results to the true value.[9] It is determined by applying the method to samples to which known amounts of the impurities have been added (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5][9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: Expected Validation Results for HPLC Method
The following tables summarize the expected quantitative data from a successful validation study.
Table 1: Linearity Data for Key Impurities
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity A | 0.1 - 10 | ≥ 0.999 |
| Impurity B | 0.1 - 10 | ≥ 0.999 |
| Impurity C | 0.1 - 10 | ≥ 0.999 |
Table 2: Accuracy and Precision Data
| Impurity | Spiked Level | Accuracy (% Recovery) | Precision (%RSD) |
| Impurity A | 50% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 | |
| 150% | 98.0 - 102.0 | ≤ 2.0 | |
| Impurity B | 50% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 | |
| 150% | 98.0 - 102.0 | ≤ 2.0 |
Table 3: LOD and LOQ Data
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.04 | 0.12 |
Comparative Analysis of Analytical Methods
While HPLC is a robust and widely accepted method, other techniques offer certain advantages and may be suitable alternatives depending on the specific requirements of the analysis.
Table 4: Comparison of Analytical Methods
| Feature | HPLC | GC | UHPLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Similar to HPLC, but with improved performance. |
| Resolution | High | Very High for volatile compounds | Very High |
| Analysis Time | Moderate | Fast | Very Fast |
| Solvent Consumption | High | Low | Low |
| Sensitivity | High (UV, DAD, MS detectors) | High (FID, MS detectors) | Very High |
| Instrumentation Cost | Moderate | Moderate | High |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile impurities.[10] For this compound, which is a semi-volatile compound, GC could be a suitable alternative, especially for identifying volatile organic impurities from the synthesis process.[1]
-
Advantages: High resolution for volatile compounds, faster analysis times, and lower solvent consumption compared to HPLC.
-
Disadvantages: Not suitable for non-volatile or thermally labile impurities without derivatization, which can add complexity to the sample preparation.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm).[11]
-
Advantages: Significantly faster analysis times, higher resolution and sensitivity, and lower solvent consumption compared to conventional HPLC.
-
Disadvantages: Higher initial instrumentation cost and potential for column clogging with less clean samples.
Mandatory Visualizations
Workflow for Analytical Method Development and Validation
The following diagram illustrates the logical workflow for the development and validation of an analytical method for impurities.
Caption: Workflow for analytical method development, validation, and implementation.
Logical Relationship of Impurity Sources
This diagram illustrates the potential sources of impurities in a drug substance.
Caption: Potential sources of impurities in a drug substance.
Conclusion
The development and validation of a robust analytical method are crucial for ensuring the quality and safety of this compound. A validated HPLC method, as outlined in this guide, provides a reliable approach for the identification and quantification of impurities. The choice between HPLC, GC, and UHPLC will depend on the specific impurity profile of the substance and the available resources. By following the principles of method validation and understanding the potential sources of impurities, researchers can confidently assess the purity of their materials, contributing to the overall quality of the final drug product.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. jespublication.com [jespublication.com]
- 6. chemrj.org [chemrj.org]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. molnar-institute.com [molnar-institute.com]
- 11. cipac.org [cipac.org]
Safety Operating Guide
Proper Disposal Procedures for 4'-Methyl-3-chloropropiophenone: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before proceeding with any disposal-related activities, it is crucial to handle 4'-Methyl-3-chloropropiophenone with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves. Double gloving may be advisable.
-
Skin and Body Protection: A fully buttoned lab coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[1]
In case of a spill, absorb the material with an inert dry substance and place it in a sealed container for disposal as hazardous waste.[2]
General Disposal Protocol for Halogenated Organic Waste
As a chlorinated aromatic ketone, this compound should be treated as halogenated organic waste.[1] Disposing of halogenated solvents is often more costly than non-halogenated waste streams, making proper segregation essential.[3]
Step 1: Waste Collection and Segregation
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[4]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2][5] Do not use metal containers, as halogenated compounds can degrade to form acids that corrode metal.[2]
-
Label the container clearly as "Halogenated Organic Waste" and list "this compound" as a constituent.[4] Include the approximate concentration and quantity.
-
Crucially, do not mix halogenated waste with non-halogenated waste. [3][4] Also, avoid mixing with incompatible materials such as strong oxidizing agents, bases, acids, or metals.[2]
Step 2: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6][7]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat or ignition sources.[4]
-
Secondary containment, such as placing the waste container in a larger, chemically resistant tub, is a best practice to contain potential leaks.[7]
Step 3: Disposal
-
Do not dispose of this compound down the drain or by evaporation in a fume hood. [2][7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[8] Follow all institutional procedures for waste manifest and pickup requests.
Hazard Comparison of Related Propiophenones
The necessity of obtaining a specific SDS is underscored by the varying hazard profiles of structurally similar compounds. Generalizing disposal procedures can be dangerous. The table below summarizes hazard information for related chemicals, illustrating these differences.
| Compound Name | Key Hazards | GHS Hazard Statements |
| 3'-Chloropropiophenone | Skin, eye, and respiratory irritant. | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10] |
| 4'-Methylpropiophenone | Harmful if swallowed, skin and eye irritant, may cause allergic skin reaction. | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation). |
| 3-Chloropropiophenone | Skin and eye irritant, may cause respiratory irritation. | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Specific target organ toxicity (single exposure) Category 3.[11] |
| This compound | Harmful if swallowed. | H302 (Harmful if swallowed).[12] |
This table is for illustrative purposes only and is not a substitute for a full SDS.
Logical Workflow for Chemical Waste Disposal
The following diagram outlines the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. vumc.org [vumc.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]
- 10. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cochise.edu [cochise.edu]
- 12. aksci.com [aksci.com]
Personal protective equipment for handling 4'-Methyl-3-chloropropiophenone
Disclaimer: A specific Safety Data Sheet (SDS) for 4'-Methyl-3-chloropropiophenone was not located. The following guidance is a conservative recommendation based on the known hazards of structurally similar compounds, including 4'-Methylpropiophenone, 3-Chloropropiophenone, and 4'-Chloropropiophenone. It is imperative to handle this chemical with caution and to perform a full risk assessment before commencing any work.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting.
Hazard Assessment
Based on analogous compounds, this compound should be treated as a substance that is potentially:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye & Face Protection | Chemical safety goggles (meeting EN 166 or NIOSH standards). A face shield should be worn in addition to goggles where there is a significant risk of splashing. | To protect eyes from splashes and airborne particles.[2][4] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use. - Clothing: A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of exposure, a full chemical-resistant suit should be worn. | To prevent skin contact, irritation, and potential sensitization.[1][4] Contaminated clothing should be removed and washed before reuse.[1][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of vapors, dust, or mists that may cause respiratory irritation.[2][4] |
Operational Plan: Handling Procedures
a. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be performed in a designated area to prevent contamination of the general laboratory space.
-
Ventilation: Ensure adequate ventilation. A chemical fume hood is the preferred engineering control.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.
b. Step-by-Step Handling Protocol:
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Handling: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the work area.[1] Avoid generating dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]
c. First Aid Measures (Based on Related Compounds):
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse mouth with water. Do not induce vomiting.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]
-
If Inhaled: Move the person into fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][7]
Disposal Plan
All waste materials must be treated as hazardous.
-
Chemical Waste: Unused this compound and solutions containing it are to be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Disposal Method: Do not dispose of down the drain.[8] Arrange for disposal through a licensed and approved waste disposal company, following all local, regional, and national regulations.[9][10]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cochise.edu [cochise.edu]
- 4. fishersci.ie [fishersci.ie]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

